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Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-(4-Iodophenoxy)propanoic acid

Comprehensive Physicochemical Profiling and Synthetic Utility of 3-(4-Iodophenoxy)propanoic Acid Executive Summary In the landscape of modern drug discovery and agrochemical development, bifunctional scaffolds serve as c...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical Profiling and Synthetic Utility of 3-(4-Iodophenoxy)propanoic Acid

Executive Summary

In the landscape of modern drug discovery and agrochemical development, bifunctional scaffolds serve as critical nodes for molecular diversification. 3-(4-Iodophenoxy)propanoic acid is a highly versatile intermediate characterized by two orthogonal reactive centers: an electrophilic aryl iodide and a nucleophilic/acidic propanoic acid moiety. This dual reactivity allows for independent functionalization, making it an indispensable building block for synthesizing complex aryloxypropanoic acid derivatives—a class of compounds with profound historical and contemporary significance in peroxisome proliferator-activated receptor (PPAR) modulation and herbicidal activity[1][2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions, providing an in-depth analysis of the physicochemical causality that dictates this molecule's behavior in synthetic workflows and radiochemical applications.

Physicochemical Profiling & Causality

To effectively deploy 3-(4-Iodophenoxy)propanoic acid in a synthetic or biological assay, one must understand how its sub-structural components interact to define its macroscopic properties.

Quantitative Data Summary

Below is the consolidated physicochemical profile of the compound[3].

PropertyValueCausality / Significance
CAS Number 67856-44-4Unique chemical identifier for procurement and database cross-referencing.
Molecular Formula C₉H₉IO₃Defines the mass balance; the presence of iodine significantly impacts density and X-ray absorption.
Molecular Weight 292.07 g/mol High molecular weight relative to carbon count, driven by the heavy iodine atom (126.9 g/mol ).
SMILES C1=CC(=CC=C1OCCC(=O)O)ITopological representation highlighting the para-substitution pattern.
Predicted pKa ~4.6The propanoic acid dictates the ionization state. At physiological pH (7.4), the molecule is >99% ionized (carboxylate), ensuring aqueous solubility but limiting passive membrane permeability unless masked as a prodrug.
Predicted LogP ~2.9The highly polarizable, lipophilic iodine atom counterbalances the hydrophilic carboxylic acid, resulting in moderate lipophilicity ideal for partitioning into organic solvents during extraction.
Electronic Distribution and Reactivity

The ether oxygen at the para position donates electron density into the aromatic ring via resonance (+R effect). Conversely, the iodine atom is mildly electron-withdrawing via induction (-I effect) but weakly donating via resonance. The net result is a relatively electron-rich aromatic system. While electron-rich aryl halides typically exhibit slower rates of oxidative addition in palladium-catalyzed cross-coupling, the exceptional polarizability and leaving-group ability of the iodine atom completely override this electronic penalty, ensuring rapid and high-yielding carbon-carbon bond formation[4].

Reactivity Core 3-(4-Iodophenoxy)propanoic acid Iodine 4-Iodo Moiety Core->Iodine Carboxyl Propanoic Acid Core->Carboxyl Ether Ether Linkage Core->Ether Suzuki Cross-Coupling Iodine->Suzuki Pd(0) Catalyst Radio Radioiodination Iodine->Radio Isotope Exchange Amidation Amidation Carboxyl->Amidation EDC/NHS Esterification Esterification Carboxyl->Esterification H+ Catalysis

Structural reactivity pathways of 3-(4-Iodophenoxy)propanoic acid.

Self-Validating Experimental Methodologies

The following workflows are designed as self-validating systems. By leveraging the specific physicochemical properties of 3-(4-Iodophenoxy)propanoic acid (specifically its pKa), researchers can build intrinsic quality-control checkpoints directly into the protocols.

Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 3-(4-Iodophenoxy)propanoic acid with an arylboronic acid to generate a biphenyl-ether derivative.

Causality of Reagent Selection: We utilize Pd(dppf)Cl2​ as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. Potassium carbonate ( K2​CO3​ ) is selected as the base because it effectively quaternizes the boronic acid into a reactive boronate complex, facilitating transmetalation.

Step-by-Step Protocol:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 3-(4-Iodophenoxy)propanoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Rationale: The biphasic system dissolves both the organic substrates and the inorganic base, maximizing the interfacial reaction rate.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 equiv) under an inert argon atmosphere. Heat the mixture to 80 °C for 4 hours.

  • Self-Validating In-Process Check: Analyze an aliquot via TLC (UV 254 nm). The complete disappearance of the starting material (which strongly absorbs UV due to the heavy atom effect of iodine) validates the completion of oxidative addition and transmetalation.

  • Phase-Directed Isolation (Self-Validating Extraction):

    • Cool the reaction to room temperature and dilute with water.

    • Adjust the aqueous layer to pH > 9 using 1M NaOH. Wash with Ethyl Acetate (EtOAc). Validation: Because the pKa is ~4.6, the target molecule is a highly water-soluble sodium carboxylate at pH 9. All neutral catalyst byproducts and unreacted boronic acid partition into the EtOAc layer, which is discarded.

    • Acidify the aqueous layer to pH < 3 using 1M HCl. Validation: The carboxylate protonates, drastically dropping its aqueous solubility. Extract with fresh EtOAc. The target cross-coupled product is now exclusively in the organic phase.

  • Purification: Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo to yield the pure product.

Workflow Step1 Activation Pd(0) Insertion Step2 Transmetalation Boronate Addition Step1->Step2 Step3 Elimination C-C Formation Step2->Step3 Step4 Isolation pH Extraction Step3->Step4

Workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Workflow 2: Radiochemical Isotopic Exchange for Imaging

Aryl iodides are the premier precursors for synthesizing radio-diagnostics. By exchanging the stable 127I with the radioactive 125I (Auger electron emitter, t1/2​=59.4 days), researchers can create highly sensitive biological tracers[5].

Causality of Reagent Selection: Direct electrophilic radioiodination of an unfunctionalized aromatic ring is harsh and lacks regiocontrol. However, a Copper(I)-catalyzed isotopic exchange allows for precise, regioselective substitution at the exact site of the existing iodine atom, preserving the molecule's pharmacological profile[6].

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 3-(4-Iodophenoxy)propanoic acid in a high-boiling, polar aprotic solvent (e.g., DMF) to stabilize the transition state of the exchange.

  • Isotope Introduction: Add a catalytic amount of Cu(I)Cl and ascorbic acid (to prevent oxidation of Cu(I) to Cu(II)). Introduce [125I]NaI (typically 1-5 mCi) into the sealed reaction vial.

  • Thermal Exchange: Heat the sealed vial to 140 °C for 45 minutes. The high temperature provides the activation energy required to break the strong C-I bond via a catalytic organocopper intermediate.

  • Self-Validating Radio-HPLC: Quench the reaction and inject an aliquot onto a reverse-phase HPLC system equipped with dual UV and Gamma detectors. Validation: The protocol is successful if and only if the radioactive peak (Gamma detector) perfectly co-elutes with the UV peak of the "cold" (non-radioactive) standard. This confirms structural identity without requiring NMR of the radioactive sample.

Applications in Drug Development

The structural architecture of 3-(4-Iodophenoxy)propanoic acid bridges several therapeutic and diagnostic domains:

  • PPAR Agonist Development: The aryloxypropanoic acid scaffold is the pharmacophoric core of fibrate drugs (e.g., clofibrate, fenofibrate), which modulate lipid metabolism via PPAR- α activation[2]. The propanoic acid chain provides optimal spatial orientation for hydrogen bonding within the receptor's ligand-binding domain, while the iodine atom serves as a synthetic handle to append bulky lipophilic tail groups required for receptor subtype selectivity[1].

  • Matrix Metalloproteinase (MMP) Imaging: Iodophenoxy derivatives have been successfully integrated into pyrimidine-2,4,6-trione backbones to create potent inhibitors of MMP-2 and MMP-9. The presence of the iodine atom allows these inhibitors to be seamlessly translated into SPECT (Single-Photon Emission Computed Tomography) imaging agents for non-invasive tumor tracking[5].

References

  • ChemScene. "67856-44-4 | 3-(4-Iodophenoxy)propanoic acid | ChemScene".
  • Benchchem. "(2S)-2-(naphthalen-2-yloxy)propanoic acid - Benchchem".
  • MDPI.
  • ACS Publications. "Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases | Organic Letters".
  • NIH/PMC.

Sources

Exploratory

Comprehensive Technical Guide on 3-(4-Iodophenoxy)propanoic Acid: Physicochemical Profiling, Synthesis, and Advanced Applications

Executive Summary In the landscape of modern organic synthesis and drug development, bifunctional molecular scaffolds are critical for modular assembly. 3-(4-Iodophenoxy)propanoic acid is a highly versatile building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional molecular scaffolds are critical for modular assembly. 3-(4-Iodophenoxy)propanoic acid is a highly versatile building block characterized by two distinct reactive termini: an aryl iodide and an aliphatic carboxylic acid. As a Senior Application Scientist, I frequently leverage this compound to bridge biological activity studies (such as auxin-analog probing) with advanced materials science, including quasiracemate co-crystallization and supramolecular hydrogel functionalization.

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, mechanistic utility, and validated synthetic protocols for 3-(4-Iodophenoxy)propanoic acid.

Physicochemical Profiling

Understanding the fundamental metrics of a building block is the first step in predicting its behavior in complex solvent systems and catalytic cycles. The structural integration of the heavy iodine atom significantly influences the molecule's density, lipophilicity, and spectroscopic signature [1].

Table 1: Core Chemical and Physical Properties
PropertyValueMechanistic Implication
Chemical Name 3-(4-Iodophenoxy)propanoic acidDefines the regioisomeric substitution (para-iodine).
CAS Number 67856-44-4Unique registry identifier for procurement [1].
Molecular Formula C₉H₉IO₃Indicates a high degree of halogenation relative to carbon count.
Molecular Weight 292.07 g/mol High MW driven by iodine (126.9 g/mol ), affecting diffusion rates.
SMILES C1=CC(=CC=C1OCCC(=O)O)IUseful for in silico docking and cheminformatics.
Functional Groups Aryl Iodide, Ether, Carboxylic AcidEnables orthogonal reactivity (cross-coupling vs. amidation).

Mechanistic Utility in Drug Design & Materials

The strategic value of 3-(4-Iodophenoxy)propanoic acid lies in its orthogonal reactivity.

  • The Aryl Iodide Handle: The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to carbon-bromine (~81 kcal/mol). This causality ensures that oxidative addition by Palladium(0) catalysts occurs rapidly, often at room temperature. This makes the molecule an elite substrate for Suzuki-Miyaura, Heck, and Sonogashira cross-couplings without requiring harsh thermal conditions that might degrade sensitive biological payloads.

  • The Propanoic Acid Tail: The carboxylic acid provides a robust handle for peptide coupling (via EDC/NHS or HATU) to amines, or for esterification. Furthermore, the phenoxypropionic acid motif is a known pharmacophore in plant biology (auxin analogs), making this specific iodo-derivative highly valuable for structure-activity relationship (SAR) studies.

  • Crystal Engineering: In the study of quasiracemates (co-crystals formed by structurally similar but not strictly enantiomeric molecules), regioisomers like 3-iodo- and 4-iodophenoxypropionic acid are utilized to probe spatial correlations and molecular recognition processes in solid-state chemistry [2].

Reactivity Core 3-(4-Iodophenoxy)propanoic acid Bifunctional Hub Pd Aryl Iodide Terminus Pd-Catalyzed Cross-Coupling Core->Pd Suzuki/Heck/Sonogashira Acid Carboxylic Acid Terminus Amidation & Esterification Core->Acid Peptide Coupling (HATU) Bio Phenoxypropionic Core Auxin/Receptor Probing Core->Bio SAR & Quasiracemates

Fig 1. Divergent orthogonal reactivity pathways of 3-(4-Iodophenoxy)propanoic acid.

Validated Synthetic Methodology

While commercially available, synthesizing 3-(4-Iodophenoxy)propanoic acid de novo allows for isotopic labeling or the generation of specific regioisomers. The following protocol relies on a robust Williamson ether synthesis followed by saponification.

Precursor Selection Causality

We utilize 4-iodophenol [3] and ethyl 3-bromopropionate [4].

  • Why an ester instead of the free acid (3-bromopropanoic acid)? Reacting the phenol directly with 3-bromopropanoic acid requires two equivalents of base and can lead to competitive side reactions (e.g., elimination of the alkyl halide to form acrylic acid). Using the ethyl ester protects the carboxylate and cleanly directs the Sₙ2 attack.

  • Why Potassium Carbonate (K₂CO₃) in DMF? K₂CO₃ is a mild base. It quantitatively deprotonates the phenol (pKa ~9.3) to generate the highly nucleophilic phenoxide without causing premature hydrolysis of the ethyl ester, which a stronger base like NaOH would induce.

Step-by-Step Protocol: De Novo Synthesis

Phase 1: Alkylation (Ether Formation)

  • Charge the Reactor: To a flame-dried round-bottom flask, add 4-iodophenol (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

  • Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M). Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will slightly darken).

  • Electrophile Addition: Add ethyl 3-bromopropionate (1.1 equiv, 11 mmol) dropwise via syringe.

  • Thermal Activation: Heat the reaction to 60 °C for 4 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the 4-iodophenol peak (m/z 219 [M-H]⁻) is entirely consumed, replaced by the intermediate ester mass.

Phase 2: Saponification and Isolation 6. Quench & Extract: Cool the mixture, dilute with water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo. 7. Hydrolysis: Dissolve the crude ester in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol. Add 2M aqueous NaOH (3.0 equiv). Stir at room temperature for 2 hours. Causality: The hydroxide ion attacks the ester carbonyl, liberating the propanoate backbone. 8. Acidification: Concentrate the mixture to remove organic solvents. Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches ~2. 9. Precipitation: The protonation of the carboxylate drops its aqueous solubility drastically, causing 3-(4-Iodophenoxy)propanoic acid to crash out as a white precipitate. Filter, wash with cold water, and dry under high vacuum.

Synthesis N1 4-Iodophenol + Ethyl 3-bromopropionate N2 Alkylation (SN2) K2CO3 / DMF N1->N2 N3 Intermediate Ethyl Ester N2->N3 Phenoxide attack N4 Saponification NaOH / THF:MeOH N3->N4 N5 Acidification HCl (pH 2) N4->N5 Hydrolysis N6 Pure Product (C9H9IO3) N5->N6 Precipitation

Fig 2. Step-by-step synthetic workflow for 3-(4-Iodophenoxy)propanoic acid.

Advanced Application: Supramolecular & Catalytic Conjugation

Beyond small-molecule synthesis, 3-(4-Iodophenoxy)propanoic acid serves as a vital test substrate for evaluating novel catalytic systems. For instance, in the development of supramolecular hydrogels loaded with Palladium nanoparticles, researchers utilize aryl iodides to validate Suzuki-Miyaura cross-coupling efficiencies in aqueous, room-temperature conditions.

By conjugating the propanoic acid tail to a solid support or polymer backbone (like poly(acrylic acid) derivatives), scientists can create immobilized aryl iodides. These immobilized systems are then subjected to cross-coupling with phenylboronic acids to test the recyclability and turnover frequency (TOF) of embedded metal nanoparticles, driving green chemistry initiatives forward.

References

  • Regioisomeric Quasiracemates – Fluorinated Diarylamide, Naphthylamide, and Benzoyl Phenylalanine Systems Crystal Growth & Design - ACS Publications.[Link]

  • Cas 627-18-9, 3-Bromo-1-propanol (and related precursors) LookChem. [Link]

  • SPL-Catalog-2021.pdf - Spectrochem (Ethyl 3-bromopropionate / 4-Iodophenol) Spectrochem. [Link]

Foundational

Acidity Constants and pKa Values of 3-(4-Iodophenoxy)propanoic Acid: A Technical Guide

Executive Summary In rational drug design and synthetic organic chemistry, understanding the exact ionization behavior of a molecule is critical for predicting its pharmacokinetics, solubility, and reactivity. 3-(4-Iodop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and synthetic organic chemistry, understanding the exact ionization behavior of a molecule is critical for predicting its pharmacokinetics, solubility, and reactivity. 3-(4-Iodophenoxy)propanoic acid (CAS: 67856-44-4)[1] is a functionalized aryl ether derivative with a molecular weight of 292.07 g/mol and a calculated LogP of 2.14[1].

While the exact experimental pKa of this specific halogenated derivative is rarely cataloged in standard libraries, its acidity constant can be highly accurately derived through physical organic chemistry principles—specifically by analyzing the inductive (-I) and resonance (+R) effects of its functional groups. This whitepaper provides an in-depth mechanistic analysis of its pKa, a comparative data synthesis, and a self-validating experimental protocol for empirical determination.

Structural Determinants of Acidity (Mechanistic Causality)

The acidity of 3-(4-Iodophenoxy)propanoic acid is governed by the stability of its conjugate base (the propanoate anion). Three distinct structural vectors dictate this stability:

  • The Propanoic Acid Backbone : Unsubstituted propanoic acid has a pKa of 4.88. The alkyl chain is weakly electron-donating, which destabilizes the carboxylate anion compared to formic acid.

  • The Beta-Phenoxy Substitution : The introduction of an oxygen atom at the beta-position introduces a strong electron-withdrawing inductive effect (-I). In phenoxyacetic acid (where the oxygen is at the alpha-position), this effect lowers the pKa drastically to 3.17[2]. However, in 3-phenoxypropanoic acid[3], the insertion of an additional methylene (-CH₂-) spacer attenuates this inductive pull. Inductive effects typically decay by a factor of 2.5 to 3 per sigma bond, raising the pKa to approximately 4.1–4.3.

  • The Para-Iodo Substitution : Halogens exhibit competing electronic effects: electron-withdrawing induction (-I) and electron-donating resonance (+R). For iodine, the -I effect slightly outweighs the +R effect. This is empirically validated by comparing phenoxyacetic acid (pKa 3.17)[2] to 4-iodophenoxyacetic acid (pKa 3.16)[4]. The para-iodo group provides a very marginal additional stabilization to the conjugate base.

ElectronicEffects Iodo Para-Iodo Group Weak -I / +R Effect Phenoxy Phenoxy Ether Strong -I Effect Iodo->Phenoxy Modulates ring e- density Spacer Beta-Methylene Spacer Attenuates -I Effect Phenoxy->Spacer Inductive pull Carboxyl Carboxylate Anion (Conjugate Base) Spacer->Carboxyl Stabilizes anion

Electronic effects dictating the acidity of 3-(4-Iodophenoxy)propanoic acid.

Comparative pKa Analysis

To contextualize the acidity of the target compound, we must look at the linear free-energy relationships (LFER) of its structural analogs. The table below summarizes the causality of structural changes on the acidity constant.

CompoundStructural ModificationExperimental / Predicted pKa (25°C)Mechanistic Rationale
Propanoic Acid Base structure4.88Standard aliphatic carboxylic acid baseline.
Phenoxyacetic Acid Alpha-phenoxy group3.17[2]Strong -I effect from adjacent highly electronegative oxygen.
4-Iodophenoxyacetic Acid Para-iodo addition3.16[4]Marginal increase in acidity due to weak net -I effect of iodine.
3-Phenoxypropanoic Acid Beta-phenoxy group~4.20[3]Methylene spacer attenuates the oxygen's -I effect significantly.
3-(4-Iodophenoxy)propanoic Acid Target Compound~4.15 Beta-attenuated phenoxy effect combined with slight iodo -I effect.

Experimental Methodology: Self-Validating Potentiometric Titration

Because computational predictions can deviate based on solvation models, empirical determination is required for regulatory submissions (e.g., IND applications). Due to the compound's lipophilicity (LogP 2.14)[1], aqueous solubility is limited. A co-solvent system is required.

Protocol: High-Precision Co-Solvent Titration

1. Solvent & Ionic Strength Preparation

  • Action : Prepare a 50% (v/v) Methanol/Water solvent system. Add KCl to achieve a 0.15 M background ionic strength.

  • Causality : The methanol ensures complete dissolution of the hydrophobic iodophenoxy moiety. The 0.15 M KCl mimics physiological osmolality and ensures that the activity coefficients of the ions remain constant throughout the titration, allowing calculation of thermodynamic (rather than apparent) pKa.

2. Electrode Calibration

  • Action : Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) that have been adjusted to the same 50% MeOH/H₂O co-solvent system.

  • Causality : Standard aqueous buffers will cause a liquid junction potential error when measuring mixed solvents. Isothermal calibration at 25°C is mandatory as pKa is temperature-dependent.

3. Titration Execution

  • Action : Dissolve 3-(4-Iodophenoxy)propanoic acid to a concentration of 0.01 M. Titrate with 0.1 M standardized KOH under a continuous Argon blanket.

  • Causality : KOH is preferred over NaOH because potassium ions cause significantly less "alkaline error" at the glass electrode membrane. The Argon blanket prevents atmospheric CO₂ from dissolving into the basic solution, which would form carbonic acid and falsely inflate the titrant volume required.

4. Data Processing & Validation

  • Action : Utilize a Gran Plot (plotting the first derivative of pH with respect to volume, ΔpH/ΔV ) to identify the exact equivalence point. Perform a reverse titration using 0.1 M HCl.

  • Causality : The Gran plot eliminates subjective visual estimation of the inflection point. The reverse titration acts as a self-validating mechanism; if the forward and reverse pKa values differ by >0.05 units, it indicates chemical degradation or electrode hysteresis, invalidating the run.

TitrationWorkflow Prep 1. Sample Preparation 0.01 M in 50% MeOH/H2O 0.15 M KCl Background Titration 3. Potentiometric Titration 0.1 M KOH Titrant Argon Blanket Prep->Titration Calib 2. Electrode Calibration Isothermal conditions (25°C) Co-solvent matched buffers Calib->Prep Analysis 4. Data Processing Gran Plot Analysis Non-linear Regression Titration->Analysis Validation 5. Self-Validation Reverse Titration (HCl) Confirm Reversibility Analysis->Validation

Self-validating potentiometric titration workflow for pKa determination.

Implications for Drug Development

Understanding that the pKa of 3-(4-Iodophenoxy)propanoic acid is ~4.15 has profound implications for its behavior in biological systems:

  • Gastric Absorption (pH ~1.5 - 3.5) : In the stomach, the ambient pH is below the pKa. The molecule will exist predominantly in its unionized, lipophilic state (HA). This maximizes passive transcellular diffusion across the gastric mucosa.

  • Intestinal Absorption & Systemic Circulation (pH ~7.4) : In the blood plasma, the pH is more than 3 units above the pKa. The Henderson-Hasselbalch equation dictates that >99.9% of the molecules will be in the ionized carboxylate form (A⁻). This drastically increases aqueous solubility for systemic distribution but prevents passive diffusion across the blood-brain barrier (BBB).

References

  • LookChem. Cas 122-59-8, Phenoxyacetic acid. Retrieved from [Link]

  • PubChem (NIH). 3-Phenoxypropionic acid | C9H10O3 | CID 81596. Retrieved from[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-(4-Iodophenoxy)propanoic Acid

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 3-(4...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 3-(4-Iodophenoxy)propanoic acid. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, from crystal growth to data refinement and the nuanced interpretation of intermolecular interactions. It is designed to empower researchers in drug development and materials science to not only replicate the described protocols but also to adapt and troubleshoot their own crystallographic workflows. We will explore the expected structural motifs, including hydrogen and halogen bonding, and detail the use of industry-standard software for structure solution, refinement, and visualization. All protocols are presented as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The "Why" Beyond the "How"

The therapeutic and material properties of a small molecule are intrinsically linked to its three-dimensional structure and the way it interacts with its neighbors in the solid state. For 3-(4-Iodophenoxy)propanoic acid (C₉H₉IO₃), a molecule possessing a flexible propanoic acid chain, an aromatic ring, and a halogen atom, a detailed crystal structure analysis is paramount.[1] This analysis provides definitive insights into:

  • Conformational Preferences: The torsional angles of the propanoic acid side chain and its orientation relative to the iodophenoxy ring are critical for understanding its interaction with biological targets.

  • Supramolecular Assembly: The presence of a carboxylic acid group (a strong hydrogen bond donor and acceptor) and an iodine atom (a potential halogen bond donor) suggests the formation of specific and potentially robust intermolecular interactions that dictate the crystal packing.[2][3][4][5] Understanding these interactions is crucial for predicting physical properties like solubility and melting point.

  • Polymorphism: The possibility of different crystalline forms (polymorphs) with distinct physical properties is a key consideration in drug development. A thorough crystallographic study is the first step in identifying and characterizing potential polymorphs.

This guide will therefore not just present a final crystal structure, but will walk the user through the logical and technical workflow required to obtain and interpret this critical data.

The Crystallization Workflow: From Solution to a Single, Perfect Crystal

The foundation of a successful crystal structure determination is the growth of a high-quality single crystal. This is often the most challenging and empirical part of the process. For 3-(4-Iodophenoxy)propanoic acid, a logical starting point is slow evaporation from a variety of solvents.

Step-by-Step Protocol for Crystallization Screening
  • Material Purification: Begin with high-purity 3-(4-Iodophenoxy)propanoic acid (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: Choose a range of solvents with varying polarities in which the compound has moderate solubility. Good candidates include:

    • Acetone

    • Ethanol

    • Methanol

    • Ethyl acetate

    • A mixture such as Dichloromethane/Hexane

  • Solution Preparation: Prepare a near-saturated solution of the compound in each chosen solvent at room temperature. A good starting concentration is typically 5-10 mg/mL.

  • Slow Evaporation:

    • Transfer the solutions to small, clean vials.

    • Cover the vials with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow solvent evaporation over several days to weeks.

    • Store the vials in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) and quality (clear, with well-defined faces) have formed, carefully harvest them using a cryo-loop.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the internal lattice of crystalline substances.[6][7][8]

Experimental Workflow Diagram

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement_analysis Structure Refinement & Analysis crystal Mount Crystal on Goniometer xray Expose to Monochromatic X-ray Beam crystal->xray Rotate Crystal diffraction Collect Diffraction Pattern on Detector xray->diffraction integration Integrate Raw Data (Obtain h, k, l, and Intensity) diffraction->integration space_group Determine Unit Cell and Space Group integration->space_group solve Solve Phase Problem (e.g., Direct Methods) space_group->solve refine Refine Structural Model (Least-Squares Minimization) solve->refine validate Validate Structure (CheckCIF) refine->validate analyze Analyze Intermolecular Interactions validate->analyze intermolecular_interactions cluster_dimer Carboxylic Acid Dimer (Hydrogen Bonding) cluster_halogen_bond Halogen Bonding mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O mol2->mol1 O-H···O mol3 R-I mol4 O=C(R)-OH mol3->mol4 I···O

Sources

Foundational

Thermodynamic stability of iodinated phenoxy propanoic acid derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Iodinated Phenoxy Propanoic Acid Derivatives Abstract Iodinated phenoxy propanoic acid derivatives, a class of compounds exemplified by thyroid hormones such...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Iodinated Phenoxy Propanoic Acid Derivatives

Abstract

Iodinated phenoxy propanoic acid derivatives, a class of compounds exemplified by thyroid hormones such as thyroxine (T4) and triiodothyronine (T3), are of profound importance in pharmaceutical and biological research. Their therapeutic efficacy, shelf-life, and bioavailability are inextricably linked to their thermodynamic stability. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, evaluate, and predict the stability of these molecules. We delve into the fundamental principles of thermodynamic stability, detail rigorous experimental protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explore the impact of molecular structure on stability, and introduce computational methodologies for predictive analysis. This guide is structured to provide not just procedural steps, but the causal reasoning behind experimental design, ensuring a deep, actionable understanding of the core principles involved.

Introduction: The Critical Role of Stability

The iodinated phenoxy propanoic acid scaffold is the backbone of thyroid hormones, which are critical regulators of metabolism, growth, and development.[1] Synthetic analogues of these hormones are actively researched for various therapeutic applications.[2] The thermodynamic stability of these active pharmaceutical ingredients (APIs) is a paramount concern. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[3][4]

Furthermore, many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[5][6] Each polymorph, having a unique crystal lattice arrangement, possesses distinct physicochemical properties, including melting point, solubility, and thermodynamic stability.[7] The most stable polymorph at a given temperature and pressure is generally the desired form for pharmaceutical development to ensure consistency and prevent unexpected phase transitions during manufacturing or storage.[4][7] Therefore, a thorough characterization of the thermodynamic stability is not merely a regulatory requirement but a fundamental component of rational drug design and formulation.

Foundational Principles of Thermal Analysis

To quantify thermodynamic stability, we primarily rely on thermal analysis techniques that monitor the physical and chemical properties of a substance as a function of temperature. The two cornerstone techniques in this field are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Thermogravimetric Analysis (TGA): This technique measures the mass of a sample over time as the temperature changes.[8] It is exceptionally useful for determining the temperature at which a compound begins to decompose (thermal stability) and for quantifying the loss of volatiles like water or solvents.[9]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10] This method is invaluable for identifying thermal transitions such as melting (fusion), crystallization, and solid-state phase transitions.[8] The melting point (Tₘ) and the enthalpy of fusion (ΔHբᵤₛ) are direct indicators of the energy required to break the crystal lattice, providing a clear measure of its stability.[11]

Together, TGA and DSC provide a comprehensive thermal profile, allowing for the differentiation between mass-loss events (decomposition) and energetic transitions that do not involve mass loss (melting, polymorphism).[9]

Experimental Assessment of Thermodynamic Stability

A robust stability assessment program integrates multiple analytical techniques. The following workflow provides a systematic approach to characterizing iodinated phenoxy propanoic acid derivatives.

G cluster_0 Phase 1: Sample Preparation & Initial Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Integration & Interpretation Synthesis Synthesis & Purification of Derivative Purity Purity Assessment (HPLC, NMR) Synthesis->Purity XRPD_initial Initial Solid-State Characterization (PXRD) Purity->XRPD_initial TGA Thermogravimetric Analysis (TGA) Determine Tₒₙₛₑₜ of Decomposition XRPD_initial->TGA Begin Thermal Screening DSC Differential Scanning Calorimetry (DSC) Determine Tₘ and ΔHբᵤₛ XRPD_initial->DSC Integrate Integrate TGA/DSC Data TGA->Integrate DSC->Integrate Structure Correlate with Molecular Structure (Iodination pattern, etc.) Integrate->Structure Conclusion Thermodynamic Stability Profile Conclusion Structure->Conclusion

Caption: Workflow for Thermodynamic Stability Assessment.

Detailed Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition.

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's guidelines, typically using certified weight standards and materials with known Curie points.

  • Sample Preparation: Place 3-5 mg of the finely powdered iodinated phenoxy propanoic acid derivative into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 40-60 mL/min to prevent oxidative degradation.[12]

    • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[13]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is typically calculated as the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHբᵤₛ).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium (Tₘ = 156.6 °C).

  • Sample Preparation: Accurately weigh 2-4 mg of the powdered sample into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any potential off-gassing prior to decomposition and to ensure accurate enthalpy measurements.

  • Experimental Conditions:

    • Purge Gas: Use an inert nitrogen purge at a flow rate of 40-60 mL/min.[13]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature to a point approximately 30-40 °C above the expected melting point at a rate of 10 °C/min.

      • Cool the sample back to 30 °C.

      • A second heating run can be performed to investigate any changes in the material induced by melting, such as the formation of an amorphous phase.[8]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Melting Point (Tₘ): Determine the peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔHբᵤₛ): Integrate the area under the melting peak to calculate the enthalpy of fusion in Joules per gram (J/g).

Structure-Stability Relationships

The thermodynamic stability of iodinated phenoxy propanoic acid derivatives is governed by a delicate balance of intramolecular and intermolecular forces. The number and position of iodine atoms on the phenyl rings are primary determinants of this stability.

The Role of Iodination and Intermolecular Forces

Iodine, being a large and highly polarizable atom, plays a crucial role in the crystal lattice energy through a specific non-covalent interaction known as halogen bonding .[14] A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic species, such as a nitrogen or oxygen atom from an adjacent molecule.[15]

The strength of halogen bonds decreases in the order I > Br > Cl > F.[14] Therefore, the iodine atoms in these structures can form strong, directional halogen bonds (C-I···O or C-I···N), which significantly contribute to the stability of the crystal lattice, often resulting in higher melting points compared to their non-iodinated counterparts.[2][16]

In addition to halogen bonding, the crystal packing is stabilized by:

  • Hydrogen Bonding: The carboxylic acid and amino groups of the propanoic acid side chain are potent hydrogen bond donors and acceptors, forming extensive networks that increase lattice energy.

  • Van der Waals Forces: The large surface area of the diphenyl ether core leads to significant van der Waals interactions.

G cluster_0 Molecule A cluster_1 Molecule B a_cooh COOH a_phenyl1 Phenyl Ring a_cooh->a_phenyl1 b_nh2 NH₂ a_cooh->b_nh2 Hydrogen Bond (O-H···N) a_iodine1 I a_iodine1->a_phenyl1 b_ether_o O a_iodine1->b_ether_o Halogen Bond (C-I···O) a_ether_o O a_phenyl2 Phenyl Ring a_ether_o->a_phenyl2 a_nh2 NH₂ a_nh2->a_phenyl1 a_phenyl1->a_ether_o b_cooh COOH b_phenyl1 Phenyl Ring b_cooh->b_phenyl1 b_iodine1 I b_iodine1->b_phenyl1 b_phenyl2 Phenyl Ring b_ether_o->b_phenyl2 b_nh2->b_phenyl1 b_phenyl1->b_ether_o

Caption: Intermolecular forces stabilizing the crystal lattice.

Comparative Thermal Data

The thyroid hormones serve as excellent case studies. L-thyroxine (T4) contains four iodine atoms, while its more potent metabolite, 3,5,3'-triiodo-L-thyronine (T3), contains three.

CompoundStructureNo. of Iodine AtomsMolecular Weight ( g/mol )Reported Melting Point (Tₘ) (°C)
L-Thyroxine (T4) (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid4776.87235-236 (with decomposition)[4][5]
3,5,3'-Triiodo-L-thyronine (T3) (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid3650.98236-237 (with decomposition)
3,5-Diiodo-L-thyronine (T2) (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid2525.08Not available in searched literature
2-Phenoxypropanoic Acid 2-phenoxypropanoic acid0166.17~116 (Value for a similar isomer)

The data indicates that both T4 and T3 have very high and similar melting points, which underscores their high thermal stability. The high molecular weight and extensive intermolecular forces, including halogen and hydrogen bonding, contribute to a very stable crystal lattice that requires significant energy to disrupt. The variability in reported melting points for thyroxine in the literature may be attributed to the existence of different polymorphic forms or variations in experimental conditions during analysis.[5][6][7]

Computational Approaches to Stability Prediction

While experimental analysis is the gold standard, computational chemistry offers powerful tools for predicting and understanding thermodynamic stability in silico. These methods are particularly useful in early-stage drug discovery for screening large numbers of candidate molecules.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the electronic structure and energy of a molecule with high accuracy. By modeling a molecule within its crystal lattice, DFT can be used to compute the lattice energy, providing a theoretical measure of stability.[1]

  • Machine Learning (ML): As computational power grows, ML models are being trained on large datasets of known materials and their properties.[17] These models can learn the complex relationships between a molecule's structure and its thermodynamic stability, enabling rapid prediction of properties like formation energy for novel compounds.[18][19]

These computational approaches allow for the ranking of different iodination patterns or side-chain modifications in terms of their predicted stability, helping to prioritize synthetic efforts on the most promising candidates.

Conclusion and Future Outlook

The thermodynamic stability of iodinated phenoxy propanoic acid derivatives is a multifaceted property governed by the interplay of molecular structure and intermolecular forces within the crystal lattice. The degree and position of iodination are critical, with the strong, directional nature of halogen bonding playing a key role in conferring high thermal stability, as evidenced by the high melting points of thyroid hormones T4 and T3.

A rigorous assessment of this stability requires a combined approach, utilizing TGA to determine thermal decomposition limits and DSC to probe the energetics of the solid state. As the field advances, the integration of high-throughput experimental screening with increasingly accurate computational prediction models will enable a more efficient and rational design of stable, effective, and safe pharmaceutical compounds based on this important chemical scaffold.

References

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Abdallah, E. A., & Mohamed, H. A. (2016). Factor Affecting Photo and Thermal Stability of Levothyroxine Sodium. British Journal of Pharmaceutical Research, 10(2), 1-11. [Link]

  • ResearchGate. (n.d.). Factor Affecting Photo and Thermal Stability of Levothyroxine Sodium. Retrieved from [Link]

  • Solvias. (2024). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. [Link]

  • GBMSM. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]

  • YouTube. (2023). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5819, Thyroxine. Retrieved from [Link].

  • Wortsman, J., Papadimitriou, D. C., Borges, M., & Defesche, C. L. (1989). Thermal inactivation of L-thyroxin. Clinical Chemistry, 35(1), 90-92. [Link]

  • Cody, V. (1974). Crystal structure and molecular conformation of the thyroid hormone distal 3,5,3'-triiodo-L-thyronine. Journal of the American Chemical Society, 96(21), 6720-6725. [Link]

  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. [Link]

  • Mittapalli, S., et al. (2017). Thermomechanical effect in molecular crystals: the role of halogen-bonding interactions. IUCrJ, 4(Pt 6), 812-823. [Link]

  • Wiglusz, R. J., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals, 17(1), 79. [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Gatti, F., et al. (2021). Thyroid Hormone Analogues: An Update. Endocrine, Metabolic & Immune Disorders-Drug Targets, 21(10), 1787-1796. [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]

  • Metrangolo, P., et al. (2016). The Halogen Bond. Chemical Reviews, 116(5), 2478-2601. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Ayers, S. D., Baxter, J. D., & Webb, P. (2016). Thyroid Hormone Structure–Function Relationships. Oncohema Key. [Link]

  • Köhrle, J. (2015). Thyroid Hormones and Derivatives: Endogenous Thyroid Hormones and Their Targets. Methods in Molecular Biology, 1200, 3-20. [Link]

  • Unichem. (n.d.). Specification L-Thyroxine. Retrieved from [Link]

  • Viltres, H., et al. (2012). Halogen Bonding in Crystal Engineering. IntechOpen. [Link]

  • Bartel, C. J., et al. (2020). A critical examination of compound stability predictions from machine-learned formation energies. npj Computational Materials, 6(1), 97. [Link]

  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science, 57(1), 1-28. [Link]

  • SIELC Technologies. (2018). 3,5-Diiodo-L-thyronine (T2). [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-phenoxy- (CAS 940-31-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13658, DL-2-Phenoxypropionic acid. Retrieved from [Link].

Sources

Exploratory

In-Depth Technical Guide: UV-Vis Absorption Spectrum of 3-(4-Iodophenoxy)propanoic acid

Target Audience: Analytical Chemists, Photophysicists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded framework for the ultraviolet-visible (UV-Vis) spectrophotometric...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Photophysicists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded framework for the ultraviolet-visible (UV-Vis) spectrophotometric analysis of 3-(4-Iodophenoxy)propanoic acid, emphasizing chromophore theory, transition causality, and self-validating experimental protocols.

Molecular Architecture & Chromophore Mechanics

Understanding the UV-Vis absorption profile of 3-(4-Iodophenoxy)propanoic acid requires deconstructing the molecule into its photophysically active components. The absorption of electromagnetic radiation in the UV-Vis range (200–400 nm) is governed by the excitation of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

In this molecule, the photophysical behavior is almost entirely dictated by the 4-iodophenoxy moiety, while the propanoic acid tail remains spectrally silent in the near-UV region.

The Foundational π -System

The core of the molecule is a benzene ring, which provides the foundational conjugated π -electron system. Unsubstituted benzene exhibits a primary π→π∗ transition near 204 nm and a secondary, symmetry-forbidden transition near 254 nm. However, the addition of substituents (auxochromes) drastically alters these energy levels.

Auxochrome 1: The Ether Linkage (-O-)

The oxygen atom of the phenoxy group possesses lone pairs ( n -electrons). One of these lone pairs resides in a p-orbital that overlaps with the aromatic π -system. This resonance donation ( +M effect) delocalizes electron density into the ring, significantly raising the energy of the HOMO. Consequently, the HOMO-LUMO gap narrows, resulting in a bathochromic shift (red shift) of the absorption bands compared to bare benzene.

Auxochrome 2: The Iodine Substituent (-I)

Positioned para to the ether linkage, the iodine atom acts as a powerful heavy-atom auxochrome. While its 5p lone pairs overlap less efficiently with the carbon 2p π -system than oxygen does, iodine is highly polarizable. This polarizability allows the electron cloud to distort readily under electromagnetic radiation, further lowering the transition energy (additional bathochromic shift). Furthermore, the large transition dipole moment induced by the iodine atom leads to a pronounced hyperchromic effect , drastically increasing the molar absorptivity ( ϵ ) of the molecule.

The Aliphatic Insulator

The propanoic acid tail (-CH₂CH₂COOH) contains a carbonyl group capable of weak n→π∗ transitions (~200–210 nm). However, because it is tethered to the chromophore via an aliphatic sp3 -hybridized carbon chain, conjugation is broken. The tail acts as an electronic insulator, meaning the carboxylic acid does not perturb the primary 4-iodophenoxy chromophore.

Photophysical Transition Pathways

Based on the and the baseline spectrum of , 3-(4-Iodophenoxy)propanoic acid exhibits two primary absorption events:

  • The E-Band Equivalent (~225 nm): A highly allowed π→π∗ transition. The hyperchromic effect of the iodine atom makes this the most intense peak in the spectrum.

  • The B-Band Equivalent (~282 nm): A secondary π→π∗ transition. Originally symmetry-forbidden in benzene, the asymmetrical substitution (ether and iodine) breaks the D6h​ symmetry, rendering this transition partially allowed and revealing fine vibronic structure.

EnergyLevels S0 S0 (Ground State) HOMO (π) S1 S1 (Excited State) LUMO (π*) S0->S1 π → π* (~282 nm, B-band) S2 S2 (Higher Excited State) LUMO+1 (π*) S0->S2 π → π* (~225 nm, E-band) n_orbital Non-bonding (n) Oxygen/Iodine Lone Pairs n_orbital->S1 n → π* (Masked, >290 nm)

Photophysical transition pathway of the 4-iodophenoxy chromophore showing key UV-Vis excitations.

Quantitative Spectral Predictions

To facilitate precise analytical tracking (e.g., HPLC-UV detection or concentration assays), the quantitative spectral features of 3-(4-Iodophenoxy)propanoic acid are summarized below. The allows us to predict these parameters with high confidence.

Absorption BandExpected λmax​ Transition TypeIntensity ( ϵ )Causality / Structural Origin
Band I ~225 nm π→π∗ High (>10,000 M−1cm−1 )Primary aromatic excitation, hyperchromically enhanced by the polarizable iodine atom.
Band II ~282 nm π→π∗ Moderate (~2,000 M−1cm−1 )Secondary aromatic excitation, red-shifted by ether/iodine resonance donation.
Carbonyl Band ~200–210 nm n→π∗ Low (<100 M−1cm−1 )Propanoic acid tail; mostly masked by Band I and solvent UV cut-offs.

Self-Validating Experimental Methodology

To obtain a high-fidelity UV-Vis spectrum, researchers must strictly control the optical environment. The following protocol is designed as a self-validating system , ensuring that any optical artifacts are identified and eliminated prior to data acquisition.

Step 1: Solvent Selection & Preparation
  • Action: Dissolve 3-(4-Iodophenoxy)propanoic acid in HPLC-grade Methanol (MeOH) or Acetonitrile (ACN) to a concentration of 10–50 μM .

  • Causality: The ~225 nm Band I is located deep in the UV region. MeOH and ACN have low UV cut-offs (205 nm and 190 nm, respectively), ensuring the solvent matrix does not absorb the light intended for the analyte. Standard-grade solvents or acetone (cut-off ~330 nm) will completely mask the analyte's spectrum.

Step 2: Optical Setup & Baseline Correction
  • Action: Utilize matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with pure solvent and run a baseline scan from 200 nm to 400 nm.

  • Causality: Standard glass and plastic cuvettes absorb UV light below 340 nm. Quartz is mandatory for deep-UV transmission. The baseline scan mathematically subtracts the solvent's inherent absorbance and any microscopic optical mismatch between the two cuvettes.

  • Self-Validation Check: After zeroing, measure the baseline against itself. The absorbance must read 0.000±0.005 AU across the entire 200–400 nm range. If it drifts, the cuvettes are contaminated or mismatched.

Step 3: Sample Measurement & Data Acquisition
  • Action: Replace the solvent in the sample cuvette with the prepared analyte solution. Scan from 200 nm to 400 nm at a scan rate of 1 nm/step.

  • Causality: A 1 nm resolution prevents peak broadening and accurately captures the fine vibronic structure that is characteristic of the ~282 nm band in substituted benzenes.

Workflow Prep 1. Sample Prep (10 µM in MeOH) Blank 2. Baseline Correction (MeOH in Quartz) Prep->Blank Transfer Scan 3. UV-Vis Scanning (200 - 400 nm) Blank->Scan Zero Instrument Data 4. Data Acquisition (Absorbance vs λ) Scan->Data Detection Analysis 5. Spectral Analysis (Peak Picking) Data->Analysis Export

Self-validating experimental workflow for UV-Vis spectrophotometric analysis of organic analytes.

Data Integrity & Troubleshooting

When conducting UV-Vis analysis on 3-(4-Iodophenoxy)propanoic acid, be aware of the following environmental factors that can compromise data integrity:

  • Solvatochromism: If the spectrum is recorded in a highly polar, hydrogen-bonding solvent (such as water), the weak n→π∗ transitions may experience a hypsochromic (blue) shift. This occurs because hydrogen bonding stabilizes the ground-state lone pairs on the oxygen atoms, requiring more energy to achieve excitation.

  • pH Dependency & Scattering: While the primary 4-iodophenoxy chromophore is electronically insulated from the propanoic acid tail, the protonation state of the carboxylic acid ( pKa​≈4.5 ) dictates the molecule's solubility in aqueous media. If analyzed in an acidic aqueous buffer (pH < 3), the compound may begin to precipitate. Micro-precipitates cause Rayleigh scattering, which manifests as an artificial, sloping upward drift in the baseline at longer wavelengths (>300 nm).

References

  • Phenol, 4-iodo- UV/Visible spectrum Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • 3.6: Interpreting Ultraviolet Spectra Source: Chemistry LibreTexts URL:[Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds Source: Shimadzu Excellence in Science URL:[Link]

Foundational

Strategic Deployment of 4-Iodophenoxy Derivatives in Advanced Organic Synthesis and Drug Discovery

Executive Summary The 4-iodophenoxy moiety is a privileged pharmacophore and a highly versatile synthetic intermediate in modern organic chemistry. By combining the robust electron-donating properties of the phenoxy ethe...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

The 4-iodophenoxy moiety is a privileged pharmacophore and a highly versatile synthetic intermediate in modern organic chemistry. By combining the robust electron-donating properties of the phenoxy ether linkage with the exceptional electrophilicity of a para-substituted iodine atom, these derivatives serve as critical linchpins in both orthogonal cross-coupling methodologies and the development of high-affinity therapeutic agents. This technical guide provides an in-depth mechanistic review, validated synthetic protocols, and a comprehensive analysis of 4-iodophenoxy applications in contemporary drug discovery.

Mechanistic Rationale: The 4-Iodophenoxy Advantage

The strategic value of the 4-iodophenoxy scaffold lies in its unique stereoelectronic profile, which dictates its behavior in complex synthetic pathways:

  • C-I Bond Activation: Iodine is the largest and most polarizable halogen. The resulting C-I bond is the weakest among carbon-halogen bonds, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)) at mild temperatures.

  • Ether Linkage Flexibility: The oxygen atom in the phenoxy group acts as a strong π -donor via resonance, enriching the electron density of the aromatic ring. However, the para-iodine atom counteracts this via inductive withdrawal, creating a finely tuned electronic gradient that stabilizes reactive intermediates during cross-coupling.

  • Orthogonal Reactivity: In specialized derivatives like Triethyl(4-iodophenoxy)germane, the molecule exhibits dual reactive sites. As detailed by 1, the C-I bond can undergo standard Suzuki or Heck couplings, while the Ge-C bond (Bond Dissociation Energy ~70 kcal/mol) can be selectively activated via gold catalysis for subsequent arylation, outperforming traditional silicon analogs[1].

Applications in Medicinal Chemistry & Drug Development

The spatial geometry and lipophilicity of the 4-iodophenoxy group make it an ideal candidate for probing apolar binding pockets in complex protein targets.

  • Hsp90 C-terminal Inhibitors: Biphenylamide derivatives utilizing the 4-iodophenoxy scaffold have been synthesized to target the apolar binding site of the Hsp90 C-terminus. According to research published via2, the bulky, polarizable iodine atom significantly enhances hydrophobic interactions, leading to potent anti-proliferative activity against breast cancer cell lines like SKBr3 and MCF-7[2].

  • Androgen Receptor (AR) Antagonists: Arylpiperazine derivatives featuring a 4-iodophenoxy ether linkage exhibit robust AR antagonistic activity. The iodine substituent improves metabolic stability and binding affinity, offering a promising avenue for overcoming resistance mechanisms in prostate cancer therapies[3].

  • Selective Androgen Receptor Modulators (SARMs): Compounds such as S-2-Hydroxy-3-(4-iodophenoxy)-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide leverage the 4-iodophenoxy group to achieve tissue-selective androgenic effects, demonstrating the scaffold's versatility in fine-tuning receptor modulation as highlighted by 4[4].

  • Antiviral and Antitumor Agents: Pyrazole oxime compounds incorporating a 4-iodophenoxy moiety have shown significant efficacy as regulators for apoptosis and autophagy in A549 lung cancer cells[5].

Quantitative Data Summary

To facilitate rapid comparison of synthetic efficiency and application scope, the physicochemical and yield data of key 4-iodophenoxy derivatives are summarized below.

CompoundPrimary ApplicationYield (%)Key Property / Purity
1-benzhydryl-4-(4-(2-(4-iodophenoxy)ethyl)benzyl)piperazine (9) AR Antagonist76Purity: 98.7%, M.p. 113.4–113.9 °C[3]
1-Methyl-3-methyl-5-(4-iodophenoxy)-...-oxime (9t) Antiviral / Antitumor65Yellow oil, High lipophilicity[5]
S-2-Hydroxy-3-(4-iodophenoxy)-...-propionamide (S-11) SARM36Light tan-colored oil[4]
Triethyl(4-iodophenoxy)germane Orthogonal Cross-CouplingN/ABDE (Ge-C) ~70 kcal/mol, Air-stable[1]

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation mechanisms. The following methodologies detail the causality behind each reagent choice and include self-validating checkpoints.

Protocol A: Mitsunobu Etherification for 4-(4-iodophenoxy)-1-methylpiperidine[2]
  • Objective: Form an ether linkage between 4-iodophenol and N-methyl-4-hydroxy-piperidine with complete inversion of stereochemistry and high yield.

  • Reagents: 4-Iodophenol (0.92 g, 4.18 mmol), N-methyl-4-hydroxy-piperidine (480 mg, 4.18 mmol), Triphenylphosphine (PPh3) (2.46 g, 9.36 mmol), Diisopropyl azodicarboxylate (DIAD) (1.89 g, 9.36 mmol), Anhydrous THF (10 mL).

  • Step-by-Step Procedure:

    • Preparation: Dissolve 4-iodophenol, N-methyl-4-hydroxy-piperidine, and PPh3 in anhydrous THF under an argon atmosphere. Causality: Argon prevents the oxidative degradation of PPh3, while anhydrous THF prevents the competitive hydrolysis of the betaine intermediate.

    • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add DIAD dropwise over 15 minutes. Causality: DIAD is chosen over DEAD due to its superior thermal stability. The dropwise addition at 0 °C strictly controls the highly exothermic formation of the PPh3-DIAD betaine complex. Exceeding 5 °C during this step leads to premature decomposition of the betaine, severely depressing the yield.

    • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the 4-iodophenol spot (Rf ~0.4) is entirely consumed, and a new ether product spot (Rf ~0.6) emerges. Additionally, in-situ FTIR should show the complete disappearance of the broad phenolic O-H stretch at ~3300 cm⁻¹.

    • Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Base-Mediated Alkylation for Arylpiperazine Derivatives[3]
  • Objective: Synthesize 1-benzhydryl-4-(4-(2-(4-iodophenoxy)ethyl)benzyl)piperazine via nucleophilic substitution.

  • Reagents: 4-Iodophenol (0.27 mmol), Potassium carbonate (K2CO3) (1.08 mmol), 4-((4-benzhydrylpiperazin-1-yl)methyl)phenethyl 4-methylbenzenesulfonate (0.18 mmol), Acetonitrile (CH3CN) (15 mL).

  • Step-by-Step Procedure:

    • Deprotonation: Suspend 4-iodophenol and K2CO3 in CH3CN. Causality: K2CO3 acts as a mild, heterogeneous base to deprotonate the 4-iodophenol, generating a highly nucleophilic phenoxide ion. CH3CN is selected as a polar aprotic solvent to strongly solvate the potassium cation, leaving the phenoxide "naked" and highly reactive, while minimizing solvolysis of the tosylate leaving group.

    • Substitution: Add the tosylate substrate to the suspension. Heat the mixture to 85 °C and stir for 12 hours.

    • Self-Validation Checkpoint: The reaction's progress is physically validated by the precipitation of potassium tosylate as a fine white powder. Upon completion, 1H NMR (400 MHz, CDCl3) analysis of the crude mixture must show a characteristic doublet at δ 7.51 (J = 8.8 Hz, 2H), confirming the intact para-substituted iodo-aromatic ring.

    • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under vacuum prior to recrystallization from ethyl acetate.

Mechanistic Visualizations

G A 4-Iodophenol (Starting Material) B Mitsunobu Etherification (DIAD, PPh3, THF) A->B C 4-Iodophenoxy Intermediate (High C-I Reactivity) B->C D Orthogonal Cross-Coupling (Pd/Au Catalysis) C->D E Medicinal Target (e.g., AR Antagonist, Hsp90) D->E

Logical workflow from 4-iodophenol to functionalized medicinal targets via cross-coupling.

G N1 Triethyl(4-iodophenoxy)germane N2 Pd-Catalyzed Suzuki (C-I Activation) N1->N2 Aryl Boronic Acid N3 Au-Catalyzed Arylation (Ge-C Activation) N1->N3 Polyfluoroarene N4 Biaryl Ether Derivative N2->N4 >90% Yield N5 Complex Polyfluoroarene N3->N5 Chemoselective

Orthogonal activation pathways of triethyl(4-iodophenoxy)germane in catalytic cross-coupling.

References

  • Vulcanchem:Triethyl(4-iodophenoxy)
  • NIH / PMC:Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors URL
  • NIH / PMC:Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists URL
  • MDPI:Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety URL
  • ACS Publications:Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators URL

Sources

Exploratory

The Electronic and Steric Paradigm of Para-Iodo Substitution on Phenoxy Propanoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Phenoxy propanoic acid (PPA) and its derivatives form...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Phenoxy propanoic acid (PPA) and its derivatives form the foundational pharmacophore for two major classes of bioactive molecules: the aryloxyphenoxypropionate (AOPP) herbicides (targeting acetyl-CoA carboxylase, ACCase)[1] and the fibrate class of lipid-lowering drugs (targeting Peroxisome Proliferator-Activated Receptors, PPARs).

While early-generation compounds heavily utilized chlorine or trifluoromethyl substitutions, the introduction of a para-iodo substitution at the 4-position of the phenoxy ring introduces a unique physicochemical profile. As an application scientist, understanding the nuanced electronic effects of iodine—specifically its weak inductive effect, negligible resonance contribution, and highly polarizable "sigma-hole"—is critical for rational drug design. This guide deconstructs the electronic causality of the 4-iodo substitution, its impact on target affinity via halogen bonding, and provides self-validating experimental protocols for synthesizing and profiling these analogs.

Theoretical Framework: The Electronic Profile of Iodine

When an iodine atom is substituted at the para position of the phenoxy ring in a PPA scaffold, it exerts a complex interplay of electronic and steric effects that fundamentally alter the molecule's interactome.

Inductive (-I) vs. Resonance (+R) Effects

Halogens generally act as electron-withdrawing groups via sigma bonds (-I effect) and electron-donating groups via pi-orbital overlap (+R effect).

  • The Inductive Effect (-I): Iodine is the least electronegative of the stable halogens (Pauling scale: I = 2.66, C = 2.55). Consequently, its electron-withdrawing inductive effect is significantly weaker than that of fluorine or chlorine.

  • The Resonance Effect (+R): For resonance to occur, the lone pairs on the halogen must overlap with the π -system of the aromatic ring. Iodine utilizes its 5p orbitals, which are highly diffuse and exhibit extremely poor spatial overlap with the 2p orbitals of the aromatic carbon. Thus, the +R effect is practically negligible.

Net Result: The 4-iodo group is weakly electron-withdrawing overall. However, because the substitution is located at the para position—separated from the propanoic acid moiety by an ether oxygen and an aliphatic carbon—the electronic influence on the carboxylic acid's dissociation is heavily dampened.

Impact on Acidity (pKa)

The pKa is a critical parameter for the bioavailability and target binding of PPA derivatives. Experimental data demonstrates that the pKa of unsubstituted phenoxyacetic acid is 3.17, while 4-iodophenoxyacetic acid is 3.16 [2]. The propanoic acid homologs follow an identical trend. The causality here is clear: the long-range inductive effect of the para-iodo group is almost entirely insulated by the intervening ether linkage, resulting in a virtually unchanged pKa.

The Sigma-Hole and Halogen Bonding

The most profound impact of the para-iodo substitution is not its effect on pKa, but its ability to act as a potent halogen bond donor. Due to iodine's high polarizability and low electronegativity, the electron density is drawn toward the aromatic ring, leaving a region of positive electrostatic potential on the outermost extension of the C–I axis. This is known as the sigma-hole [3].

In biological systems, this sigma-hole forms highly directional, non-covalent interactions (halogen bonds) with Lewis bases (e.g., the oxygen of a carbonyl backbone or the nitrogen of a histidine residue) within the hydrophobic pockets of targets like PPAR α or ACCase.

G A 4-Iodophenoxy Propanoic Acid B Lipid Membrane Crossing (High logP) A->B Enhanced Permeability C Target Protein (e.g., PPAR / ACCase) B->C D Hydrophobic Pocket Binding C->D Steric Fit E Halogen Bonding (Sigma-Hole) C->E Lewis Base Interaction F Receptor Activation / Enzyme Inhibition D->F E->F

Caption: Pathway of 4-iodophenoxy propanoic acid from membrane permeation to target activation.

Quantitative Data: Halogen Series Comparison

To contextualize the para-iodo substitution, we must compare it against the broader halogen series. The table below synthesizes the physicochemical shifts occurring upon para-substitution of the PPA core.

Substituent (4-Position)Electronegativity (Pauling)Approx. pKa (Propanoic Acid)Relative Lipophilicity (logP)Halogen Bond Donor Strength
-H (Unsubstituted) 2.20 (for H)~3.17BaselineNone
-F (Fluoro) 3.98~3.14+0.14Negligible (No sigma-hole)
-Cl (Chloro) 3.16~3.12+0.71Weak
-Br (Bromo) 2.96~3.13+0.86Moderate
-I (Iodo) 2.66~3.16+1.12Strong (Large sigma-hole)

Data synthesis based on established QSAR models for phenoxyacetic/propanoic acids [2].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for the synthesis and biophysical characterization of 2-(4-iodophenoxy)propanoic acid.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most robust method for generating the PPA core is the alkylation of 4-iodophenol using an α -halo ester, followed by basic hydrolysis.

Step-by-Step Methodology:

  • Alkylation: Dissolve 10.0 mmol of 4-iodophenol and 12.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ) in 20 mL of anhydrous N,N-dimethylformamide (DMF). Stir at room temperature for 15 minutes to generate the phenoxide ion.

  • Coupling: Dropwise, add 11.0 mmol of ethyl 2-bromopropanoate. Heat the reaction mixture to 60°C and stir for 4 hours under a nitrogen atmosphere.

  • Workup (Ester): Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield ethyl 2-(4-iodophenoxy)propanoate.

  • Hydrolysis: Dissolve the crude ester in a 1:1:1 mixture of THF/Methanol/Water (15 mL). Add 20.0 mmol of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ). Stir at room temperature for 2 hours.

  • Acidification: Evaporate the organic solvents. Dilute the aqueous layer with water and acidify to pH 2 using 1M HCl. The target compound, 2-(4-iodophenoxy)propanoic acid, will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Biophysical Validation: Isothermal Titration Calorimetry (ITC)

To explicitly validate the causality of the iodine substitution on target binding (specifically measuring the enthalpic contribution of the halogen bond), ITC is the gold standard.

Step-by-Step Methodology:

  • Preparation: Express and purify the target protein ligand-binding domain (e.g., PPAR α -LBD). Dialyze the protein overnight into a standardized assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% DMSO).

  • Ligand Solubilization: Dissolve the synthesized 2-(4-iodophenoxy)propanoic acid in identical dialysis buffer to ensure exact buffer matching (minimizing heat of dilution artifacts).

  • Titration: Load the protein (typically 20-50 μ M) into the ITC cell. Load the iodo-PPA ligand (200-500 μ M) into the syringe.

  • Execution: Perform 20-25 injections of 2 μ L at 25°C, with 120-second spacing between injections.

  • Analysis: Fit the integrated heat data to a one-set-of-sites binding model. The para-iodo analog will characteristically display a highly favorable, negative ΔH (enthalpy-driven binding) compared to the unsubstituted analog, directly validating the formation of the halogen bond within the pocket.

G S1 Step 1: Alkylation (4-Iodophenol + Ethyl 2-Bromopropanoate) S2 Step 2: Ester Hydrolysis (LiOH / THF / H2O) S1->S2 Intermediate Ester S3 Step 3: Acidification & Extraction (1M HCl to pH 2) S2->S3 Carboxylate Salt S4 Step 4: Physicochemical Validation (NMR & Potentiometric pKa Titration) S3->S4 Purified PPA Analog S5 Step 5: Binding Affinity Assay (Isothermal Titration Calorimetry) S4->S5 Validated Compound

Caption: Step-by-step workflow for the synthesis and biophysical validation of the iodo-PPA analog.

Conclusion

The para-iodo substitution on phenoxy propanoic acid represents a masterclass in rational chemical design. By leveraging iodine's unique electronic properties—specifically its negligible resonance effect, muted inductive pull, and highly polarizable sigma-hole—chemists can dramatically increase a molecule's lipophilicity and target binding affinity without perturbing the critical pKa of the propanoic acid pharmacophore. This precise electronic tuning is what allows modern AOPP herbicides and fibrate analogs to achieve high efficacy and target selectivity.

References

  • Weed Science Society of America. (2014). Herbicide Handbook. WSSA.[Link]

  • Ghasemi, J., et al. (2007). Prediction of acidity constant for substituted acetic acids in water using artificial neural networks. Indian Journal of Chemistry.[Link]

  • Convertino, M., Carotti, A., et al. (2014). XXII National Meeting on Medicinal Chemistry: Halogen Bonding in Fibrate Analogues. Fondazione Edmund Mach.[Link]

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Iodophenoxy)propanoic acid from 4-iodophenol

Application Note: Synthesis of 3-(4-Iodophenoxy)propanoic Acid via a Two-Step Williamson Ether and Saponification Protocol Introduction & Mechanistic Rationale 3-(4-Iodophenoxy)propanoic acid is a highly versatile bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-(4-Iodophenoxy)propanoic Acid via a Two-Step Williamson Ether and Saponification Protocol

Introduction & Mechanistic Rationale

3-(4-Iodophenoxy)propanoic acid is a highly versatile bifunctional building block. The presence of the aryl iodide allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the terminal carboxylic acid serves as a critical handle for amidation or esterification in drug discovery and materials science.

Direct alkylation of 4-iodophenol with 3-bromopropanoic acid in an aqueous base is notoriously inefficient. Under strongly basic conditions and elevated temperatures, 3-bromopropanoic acid readily undergoes competitive E2 elimination to form acrylic acid, drastically reducing the yield of the desired ether. To circumvent this, a two-step sequence is preferred:

  • Williamson Ether Synthesis : 4-Iodophenol is reacted with ethyl 3-bromopropanoate. Because the pKa of 4-iodophenol is 9.33 at 25°C, a mild base such as potassium carbonate (K₂CO₃) is sufficient to quantitatively generate the nucleophilic phenoxide. Conducting this reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF) leaves the phenoxide relatively unsolvated, accelerating the Sₙ2 displacement of the primary bromide while suppressing elimination.

  • Saponification : The resulting ester, ethyl 3-(4-iodophenoxy)propanoate, is subjected to mild alkaline hydrolysis (saponification) using sodium hydroxide, followed by acidification to precipitate the free carboxylic acid[1].

Experimental Workflow

SynthesisWorkflow SM 4-Iodophenol (Starting Material) Step1 Step 1: Alkylation K2CO3, DMF, 80°C SM->Step1 Ethyl 3-bromopropanoate Int Ethyl 3-(4-iodophenoxy)propanoate (Intermediate) Step1->Int Step2 Step 2: Saponification NaOH, THF/MeOH, RT Int->Step2 Base Hydrolysis Prod 3-(4-Iodophenoxy)propanoic acid (Final Product) Step2->Prod Acidification (HCl)

Fig 1. Two-step synthesis of 3-(4-Iodophenoxy)propanoic acid.

Step-by-Step Methodologies

Protocol 3.1: Synthesis of Ethyl 3-(4-iodophenoxy)propanoate (Alkylation)

Objective: Form the ether linkage while preventing β-elimination of the alkylating agent.

  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (10.0 mmol, 2.20 g) and anhydrous K₂CO₃ (20.0 mmol, 2.76 g).

  • Solvation & Deprotonation : Suspend the solids in anhydrous DMF (20 mL). Stir the mixture at room temperature for 15 minutes to allow for phenoxide generation. The solution may take on a slight yellow tint.

  • Alkylation : Add ethyl 3-bromopropanoate (12.0 mmol, 2.17 g) dropwise via syringe.

  • Reaction : Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 12–16 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV detection). The starting material (R_f ~0.4) should disappear, replaced by a higher-running product spot (R_f ~0.6).

  • Workup : Cool the reaction to room temperature and quench by pouring into 60 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Purification (Causality Note) : Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 30 mL).

    • Why? DMF is highly miscible with EtOAc; washing with aqueous LiCl effectively partitions the DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation : Follow with a brine wash (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a pale oil or low-melting solid.

Protocol 3.2: Synthesis of 3-(4-Iodophenoxy)propanoic acid (Saponification)

Objective: Cleave the ethyl ester to reveal the free carboxylic acid.

  • Preparation : Dissolve the crude ethyl 3-(4-iodophenoxy)propanoate (assume ~9.0 mmol from Step 1) in a mixed solvent system of THF (15 mL) and Methanol (5 mL) in a 100 mL flask.

    • Why? The THF/MeOH mixture ensures complete solubility of the lipophilic ester while remaining miscible with the aqueous base.

  • Hydrolysis : Add 2M aqueous NaOH (15 mL, 30.0 mmol) in one portion. Stir vigorously at room temperature for 2–3 hours.

    • Self-Validation: TLC (Hexanes:EtOAc 4:1) will show complete consumption of the ester[1].

  • Solvent Removal : Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Acidification & Isolation : Dilute the remaining aqueous layer with 10 mL of water and cool in an ice bath. Slowly add 2M aqueous HCl dropwise until the solution reaches pH 2.

    • Causality: Lowering the pH below the pKa of the product (~4.0) ensures complete protonation of the carboxylate, driving the precipitation of the highly insoluble free acid.

  • Filtration : Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts, and dry in vacuo at 40°C overnight to afford 3-(4-Iodophenoxy)propanoic acid.

Quantitative Data & Stoichiometry

Reagent / ProductMolecular Weight ( g/mol )EquivalentsAmountExpected Yield
4-Iodophenol 220.011.02.20 g (10.0 mmol)-
Ethyl 3-bromopropanoate 181.031.22.17 g (12.0 mmol)-
Potassium Carbonate 138.212.02.76 g (20.0 mmol)-
Ethyl 3-(4-iodophenoxy)propanoate 320.12--85 – 95%
3-(4-Iodophenoxy)propanoic acid 292.07--> 90% (from ester)

References

  • Dissociation Constants of Organic Acids and Bases. q4md-forcefieldtools.org.2

  • Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity. Journal of Medicinal Chemistry - ACS Publications. 3

  • An In-Depth Technical Guide to the Synthesis of Fmoc-L-Phe-MPPA Precursor. Benchchem.1

Sources

Application

Application Note: 3-(4-Iodophenoxy)propanoic Acid as a Strategic Building Block for Peptidomimetics

Executive Summary The transition from native peptides to metabolically stable, highly affine peptidomimetics requires versatile synthetic handles that enable rapid structural diversification. 3-(4-Iodophenoxy)propanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to metabolically stable, highly affine peptidomimetics requires versatile synthetic handles that enable rapid structural diversification. 3-(4-Iodophenoxy)propanoic acid (CAS: 67856-44-4)[1] serves as an ideal bifunctional building block in this space. By combining a readily activatable carboxylic acid with a highly reactive aryl iodide, this molecule allows researchers to seamlessly integrate late-stage functionalization (LSF) into standard Solid-Phase Peptide Synthesis (SPPS) workflows. This guide details the mechanistic rationale and provides self-validating protocols for utilizing this building block to generate diverse biphenyl-ether peptidomimetic libraries.

Mechanistic Rationale & Structural Advantages

Successful peptidomimetic design relies on understanding the causality behind molecular interactions and reactivity. 3-(4-Iodophenoxy)propanoic acid offers three distinct mechanistic advantages:

  • Propanoic Acid Spacer : The two-carbon aliphatic chain provides optimal spatial separation between the peptide backbone and the aromatic ring, mimicking the natural extension of tyrosine or phenylalanine side chains without introducing steric clashes during amide bond formation.

  • Ether Linkage : The oxygen atom acts as a crucial hydrogen-bond acceptor, which can improve aqueous solubility and favorably interact with target protein interfaces. Furthermore, it provides conformational flexibility to the appended aromatic system.

  • Para-Iodine Handle : In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The C–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~97 kcal/mol). This allows[2], safeguarding sensitive stereocenters and protecting groups within the peptide backbone.

Workflow & Strategy Overview

The integration of 3-(4-Iodophenoxy)propanoic acid into a peptide sequence is typically performed on-resin. Conducting the subsequent palladium-catalyzed diversification prior to cleavage exploits the pseudo-dilution effect of the polymer matrix. This phenomenon restricts the mobility of the bound peptide, effectively preventing intermolecular cross-linking and allowing the use of excess reagents to drive the reaction to >95% conversion[3].

Workflow A 3-(4-Iodophenoxy)propanoic acid (Building Block) C Amide Coupling (HATU / DIPEA) A->C B Resin-Bound Peptide (Free Amine) B->C D Iodophenoxy-Peptide (On-Resin) C->D F Suzuki-Miyaura Coupling (Pd Catalyst / Base) D->F E Aryl Boronic Acids (Diversity Inputs) E->F G TFA Cleavage (Scavenger Cocktail) F->G H Diversified Peptidomimetic G->H

Workflow for on-resin peptide diversification using 3-(4-Iodophenoxy)propanoic acid.

Self-Validating Experimental Protocols

Protocol A: On-Resin Amide Coupling

Objective: Incorporate 3-(4-Iodophenoxy)propanoic acid onto the N-terminus or a deprotected lysine side-chain of a resin-bound peptide. Causality Check: HATU is selected over standard carbodiimides (like DIC) because its uronium structure rapidly forms a highly reactive active ester, overcoming any slight steric drag induced by the bulky iodophenoxy moiety.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in anhydrous DMF for 30 minutes. Ensure the terminal Fmoc group has been removed (20% Piperidine in DMF, 2 × 10 min).

  • Activation: In a separate vial, dissolve 3-(4-Iodophenoxy)propanoic acid (3.0 equiv, 0.3 mmol) and HATU (2.9 equiv, 0.29 mmol) in 2 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 equiv, 0.6 mmol) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the swelled resin. Agitate gently at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF (3×) and DCM (3×). Perform a Kaiser test; a yellow/colorless bead indicates successful, complete coupling (no free primary amines). If blue, repeat steps 2-4.

Protocol B: On-Resin Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the iodophenoxy handle via C–C bond formation using aryl boronic acids. Causality Check: Thorough degassing of solvents is mandatory. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle. Potassium carbonate ( K2​CO3​ ) is used to form the reactive boronate complex, facilitating the transmetalation step.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-I TransMet Trans- metalation OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for late-stage functionalization.

Step-by-Step Procedure:

  • Degassing: Prepare a solvent mixture of DMF/Water (9:1 v/v). Degas by bubbling argon or nitrogen through the solution for at least 15 minutes.

  • Reagent Loading: To the vessel containing the iodophenoxy-peptide resin (0.1 mmol), add the desired Aryl Boronic Acid (5.0 equiv, 0.5 mmol) and K2​CO3​ (5.0 equiv, 0.5 mmol).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.1 equiv, 0.01 mmol). Note: Handle the catalyst in a glovebox or under a strict inert atmosphere to maintain its Pd(0) state.

  • Reaction: Add 2.5 mL of the degassed DMF/Water solvent. Seal the vessel under argon and heat to 80 °C with gentle agitation for 12–16 hours.

  • Cleavage & Scavenging: Wash the resin sequentially with DMF, Water, DMF, and DCM. Cleave the peptide using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. The inclusion of Triisopropylsilane (TIPS) is critical to scavenge carbocations and prevent the re-alkylation of the newly formed, electron-rich biaryl system.

Data Presentation: Cross-Coupling Scope & Expected Outcomes

The reactivity of the on-resin Suzuki-Miyaura coupling varies predictably based on the electronic properties of the boronic acid partner. The table below summarizes expected conversions based on [3].

Boronic Acid PartnerElectronic PropertyOptimal Catalyst SystemTemp / TimeExpected Conversion
Phenylboronic acid Neutral Pd(PPh3​)4​ / K2​CO3​ 80 °C / 12 h> 95%
4-Methoxyphenylboronic acid Electron-Rich Pd(PPh3​)4​ / K2​CO3​ 80 °C / 12 h> 90%
4-Fluorophenylboronic acid Electron-Deficient Pd(dppf)Cl2​ / KF90 °C / 16 h80 - 85%
3-Pyridinylboronic acid Heteroaryl Pd2​(dba)3​ / SPhos / K3​PO4​ 100 °C / 18 h70 - 75%

Note: Electron-deficient and heteroaryl boronic acids suffer from slower transmetalation rates and potential catalyst poisoning (in the case of pyridine nitrogen). Upgrading to a more electron-rich, bulky ligand (like SPhos) and a stronger base is required to force the reaction to acceptable yields.

References

  • Willemse, T., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Molecules, 22(3), 351. Available at:[Link]

  • Lee, J., et al. (2022). "Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening." ACS Catalysis, 12(4), 2344-2353. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Optimizing the Heck Reaction for 3-(4-Iodophenoxy)propanoic Acid Substrates

Introduction: Strategic Importance of the Heck Reaction The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This Nobel Prize-winning transformation provides a powerful and versatile route to substituted alkenes, which are crucial structural motifs in a vast array of functional molecules.[1] Its application is particularly significant in the pharmaceutical and fine chemical industries for the synthesis of complex molecular architectures, such as cinnamic acid derivatives, which are known to possess a wide spectrum of biological activities.[3][4]

This guide provides an in-depth analysis and a robust experimental protocol for the Heck coupling of a specific, functionally complex substrate: 3-(4-Iodophenoxy)propanoic acid. The presence of both a highly reactive aryl iodide and an acidic carboxylic acid moiety presents unique challenges and opportunities for optimization, which will be addressed from a mechanistic and practical standpoint.

Mechanistic Core: The Pd(0)/Pd(II) Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3][5] The active catalyst, a Pd(0) species, is typically generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate, often through reduction by a phosphine ligand.[1][5]

The primary steps are as follows:

  • A. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a square planar Aryl-Pd(II)-Iodo intermediate.[1][3] This is typically the rate-determining step for less reactive halides, but is generally facile for aryl iodides.

  • B. Alkene Coordination & Migratory Insertion: The alkene partner coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[3][6]

  • C. β-Hydride Elimination: For a successful Heck reaction, the alkylpalladium intermediate must possess a hydrogen atom on the carbon adjacent (β-position) to the palladium. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and the desired substituted alkene product. This step typically proceeds with syn-stereochemistry and is responsible for the characteristic high selectivity for the (E)-isomer.[3][6]

  • D. Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination. The base neutralizes the generated hydroiodic acid (HI), thereby regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Heck_Reaction_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_aryl Ar-Pd(II)L₂-I oxidative_add->pd_aryl insertion Alkene Insertion (Carbopalladation) pd_aryl->insertion Alkene pd_alkyl R-CH₂-CH(Ar)-Pd(II)L₂-I insertion->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim pd_hydride H-Pd(II)L₂-I + Product beta_elim->pd_hydride regen Base-mediated Regeneration pd_hydride->regen Base regen->pd0 - H-Base⁺I⁻ Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification a 1. Add Solids: Aryl Iodide (1.0 mmol) Pd(OAc)₂ (0.02 mmol) PPh₃ (0.044 mmol) K₂CO₃ (2.5 mmol) b 2. Seal & Purge: Seal vessel with septum Evacuate & backfill with N₂ (3x) a->b c 3. Add Liquids (via syringe): Anhydrous DMF Methyl Acrylate (1.5 mmol) b->c d 4. Heat & Stir: Immerse in preheated oil bath (95 °C) with vigorous stirring c->d e 5. Monitor Progress: Take aliquots for TLC or LC-MS analysis (Typically 4-12 hours) d->e f 6. Cool & Filter: Cool to RT Dilute with Ethyl Acetate Filter through Celite® e->f g 7. Acidify & Extract: Transfer filtrate to separatory funnel Wash with 1M HCl (aq) Wash with Brine f->g h 8. Dry & Concentrate: Dry organic layer (Na₂SO₄) Filter and concentrate in vacuo g->h i 9. Purify: Purify crude material by flash column chromatography h->i

Caption: Step-by-step experimental workflow for the Heck reaction.

Materials:

  • 3-(4-Iodophenoxy)propanoic acid (308.1 mg, 1.0 mmol)

  • Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (11.5 mg, 0.044 mmol, 4.4 mol%)

  • Potassium carbonate (345.5 mg, 2.5 mmol)

  • Methyl acrylate (129.1 mg, 135 µL, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate, Hexanes, 1M Hydrochloric Acid (HCl), Brine

  • Celite®, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-(4-Iodophenoxy)propanoic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. [7]3. Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by methyl acrylate (135 µL).

  • Heating: Place the flask in a preheated oil bath at 95 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it with dilute HCl, extracting with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up - Catalyst Removal: Once complete, cool the reaction mixture to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove the palladium black and inorganic salts. Rinse the pad with additional ethyl acetate. [7]7. Work-up - Extraction: Transfer the filtrate to a separatory funnel. Crucially, wash the organic layer with 1M HCl (2 x 20 mL) to protonate the product's carboxylate salt, ensuring it remains in the organic phase. Then, wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (often with 1% acetic acid added to the eluent to prevent streaking), to yield the pure product.

Conclusion and Outlook

The protocol described provides a reliable and scientifically-grounded method for the Heck arylation of 3-(4-Iodophenoxy)propanoic acid. The key to success lies in the rational selection of an appropriate base and solvent system to accommodate the substrate's acidic functionality, along with a carefully planned acidic workup to ensure product recovery. This methodology is readily adaptable for coupling with various electron-deficient alkenes, enabling access to a diverse library of substituted cinnamic acid derivatives for applications in drug discovery and materials science.

References

  • Heck reaction - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. Available at: [Link]

  • Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate. Available at: [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation | Asian Journal of Chemistry. Available at: [Link]

  • GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST 105. Available at: [Link]

  • A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts - R Discovery. Available at: [Link]

  • FULL PAPER Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts - Biblio. Available at: [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases | Request PDF - ResearchGate. Available at: [Link]

  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - RSC Publishing. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases - ACS Publications. Available at: [Link]

  • Palladium(II)-Catalyzed Heck Reactions - Diva-Portal.org. Available at: [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available at: [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing. Available at: [Link]

  • Heck reaction - Chemistry LibreTexts. Available at: [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available at: [Link]

  • Unexpected ortho-Heck Reaction under the Catellani Conditions | Organic Letters. Available at: [Link]

  • Heck Reaction - Organic Chemistry Lessons - YouTube. Available at: [Link]

  • Heck Reaction of Substrate 2.16 in the Presence of Various Inorganic Bases. Available at: [Link]

  • What the Heck - GalChimia. Available at: [Link]

  • Heck Reaction—State of the Art - Semantic Scholar. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Available at: [Link]

Sources

Application

Application Note: Conjugation of 3-(4-Iodophenoxy)propanoic Acid to Proteins via EDC/Sulfo-NHS Chemistry

Introduction & Mechanistic Rationale In the realm of bioconjugation and radiopharmaceutical development, preserving the structural and functional integrity of the target protein is paramount. Direct electrophilic radioio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the realm of bioconjugation and radiopharmaceutical development, preserving the structural and functional integrity of the target protein is paramount. Direct electrophilic radioiodination of proteins (e.g., using Chloramine-T or Iodogen) requires harsh oxidizing conditions to convert iodide ( I− ) into an electrophilic species ( I+ ). Unfortunately, these oxidants frequently cause the oxidation of sensitive amino acid residues—such as the conversion of methionine to sulfoxide or tryptophan to oxindole—which can severely compromise the receptor-binding affinity and biological activity of the macromolecule 1.

To circumvent oxidative damage, indirect labeling using a prosthetic group is the preferred field standard 2. 3-(4-Iodophenoxy)propanoic acid (CAS: 67856-44-4) serves as an exceptionally stable bifunctional prosthetic group [[3]](). It features an iodophenoxy moiety (which can be isotopically exchanged with radioiodine such as 124I , 125I , or 131I prior to conjugation) and a terminal carboxylic acid designed for zero-length crosslinking to primary amines.

The Chemical Causality

The conjugation relies on carbodiimide chemistry. The carboxylic acid of 3-(4-Iodophenoxy)propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxyl group to form a highly reactive, yet unstable, O -acylisourea intermediate 4. To prevent rapid hydrolysis, N -hydroxysulfosuccinimide (Sulfo-NHS) is introduced to displace the intermediate, forming a semi-stable, amine-reactive Sulfo-NHS ester. When introduced to the target protein at a slightly alkaline pH, this ester undergoes nucleophilic attack by unprotonated primary amines (e.g., the ϵ -amino groups of surface lysine residues), resulting in a stable amide bond [[5]]().

Visualizing the Workflows

Rationale Target Target Protein Direct Direct Radioiodination (Chloramine-T / Iodogen) Target->Direct Harsh Oxidants Indirect Indirect Labeling (Prosthetic Group) Target->Indirect Pre-labeled Acid Oxidation Oxidation of Met/Trp Loss of Function Direct->Oxidation Risk Preservation Mild Amide Coupling Function Preserved Indirect->Preservation Benefit

Mechanistic rationale: Prosthetic group labeling vs. direct oxidative radioiodination.

Workflow A 3-(4-Iodophenoxy) propanoic acid B EDC / Sulfo-NHS (MES Buffer, pH 6.0) A->B Activation C Sulfo-NHS Ester Intermediate B->C 15-30 min, RT D Target Protein (PBS Buffer, pH 7.5) C->D Conjugation E Conjugated Protein (Amide Bond) D->E 2 hours, RT F SEC Purification (Desalting) E->F Remove Excess

Two-step EDC/Sulfo-NHS conjugation workflow for 3-(4-Iodophenoxy)propanoic acid.

Materials and Reagents

ComponentSpecification / Purpose
Prosthetic Group 3-(4-Iodophenoxy)propanoic acid (CAS: 67856-44-4). Prepare a 10 mM stock in anhydrous DMSO immediately before use.
Crosslinkers EDC·HCl (Pierce™) and Sulfo-NHS. Must be equilibrated to room temperature in a desiccator before opening to prevent moisture-induced hydrolysis.
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0. Crucial: Must be devoid of primary amines or extraneous carboxylates .
Conjugation Buffer 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5 (PBS).
Quenching Agent 2-Mercaptoethanol (to quench EDC) or Hydroxylamine·HCl (to quench Sulfo-NHS esters).
Purification Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 Size Exclusion Columns.

Detailed Experimental Protocol

This two-step protocol physically separates the activation of the carboxylic acid from the protein conjugation step. This prevents the EDC from inadvertently crosslinking the target protein's own carboxyl groups (e.g., aspartate/glutamate) to its own amino groups, which would cause irreversible protein aggregation 5.

Step 1: Activation of 3-(4-Iodophenoxy)propanoic Acid

Causality: EDC activation is highly efficient at pH 4.5–6.0. MES buffer is utilized because it maintains this acidic environment without introducing competing carboxylates or amines .

  • Dissolve 3-(4-Iodophenoxy)propanoic acid in anhydrous DMSO to a concentration of 10 mM.

  • In a microcentrifuge tube, combine 100 µL of the 10 mM stock with 800 µL of Activation Buffer (0.1 M MES, pH 6.0).

  • Immediately add 0.4 mg of EDC (~2 mM final) and 1.1 mg of Sulfo-NHS (~5 mM final) to the solution.

  • Vortex gently and incubate at room temperature for 15 minutes .

  • Optional but recommended: Add 1.4 µL of 2-mercaptoethanol (final concentration ~20 mM) to quench unreacted EDC. This prevents the EDC from activating the target protein in the next step 5.

Step 2: Protein Conjugation

Causality: The pH must be raised to 7.2–7.5. At this pH, the ϵ -amino groups of lysine residues on the protein become partially deprotonated, drastically increasing their nucleophilicity to attack the newly formed Sulfo-NHS ester [[4]]().

  • Prepare the target protein at a concentration of 1–5 mg/mL in Conjugation Buffer (PBS, pH 7.5).

  • Add the activated 3-(4-Iodophenoxy)propanoic acid solution to the protein solution. (Refer to the Quantitative Data table below to select the appropriate molar ratio).

  • Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with continuous end-over-end mixing.

Step 3: Quenching and Purification
  • Quench the reaction by adding Hydroxylamine·HCl to a final concentration of 10 mM. Incubate for 15 minutes. This hydrolyzes any remaining unreacted Sulfo-NHS esters.

  • Equilibrate a Size Exclusion Chromatography (SEC) desalting column with PBS.

  • Apply the conjugation mixture to the column and centrifuge/elute according to the manufacturer's instructions. The high-molecular-weight conjugated protein will elute first, while the small unreacted acid, NHS, and quenching agents will be retained in the column matrix.

Quantitative Data & Optimization Guidelines

Achieving the correct Degree of Labeling (DOL) is a balancing act. Over-conjugation masks critical lysine residues within the protein's active site and increases hydrophobicity, leading to precipitation.

Molar Ratio (Acid : Protein)EDC : NHS RatioExpected DOLAggregation RiskApplication Suitability
5 : 1 10 : 101 - 2LowReceptor binding assays, functional assays
20 : 1 40 : 403 - 5ModerateIn vivo PET/SPECT imaging, biodistribution
50 : 1 100 : 100> 5HighNot recommended (High risk of precipitation)

Troubleshooting & Self-Validation System

A robust protocol must be self-validating. To ensure the conjugation was successful and the protein remains viable, perform the following analytical checks:

  • Degree of Labeling (DOL) via MALDI-TOF MS: Analyze the unconjugated and conjugated protein side-by-side. The mass shift ( Δm ) divided by the mass of the conjugated moiety (274.05 Da, which accounts for the loss of water during amide bond formation) yields the exact average number of labels per protein molecule.

  • Protein Recovery via BCA Assay: Perform a bicinchoninic acid (BCA) assay post-SEC purification. A recovery of <60% strongly indicates that the protein has become too hydrophobic and is aggregating or sticking to the SEC column matrix. If this occurs, reduce the initial molar ratio.

  • Radiochemical Purity (RCP) via Radio-TLC: If the prosthetic group was pre-labeled with radioiodine, spot 1 µL of the final product on an iTLC-SG strip and develop in 85% Methanol. The intact radiolabeled protein will remain at the origin ( Rf​=0 ), while any free radiolabeled acid will migrate with the solvent front ( Rf​=0.8−1.0 ). An RCP of >95% is required for in vivo use.

References

  • INSTRUCTIONS 22980 22981 77149 - ThermoFisher Source: thermofisher.com URL:5

  • 67856-44-4 | 3-(4-Iodophenoxy)propanoic acid | ChemScene Source: chemscene.com URL:3

  • Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific Source: thermofisher.com URL:4

  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure Source: sigmaaldrich.com URL:

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years Source: nih.gov URL:1

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques Source: mdpi.com URL:2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Iodophenoxy)propanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of 3-(4-Iodophenoxy)propanoic acid is a critical transformation in the preparation of functionalized aryl iodides, which se...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-(4-Iodophenoxy)propanoic acid is a critical transformation in the preparation of functionalized aryl iodides, which serve as versatile building blocks in cross-coupling reactions (e.g., Suzuki, Sonogashira) and as linkers in solid-phase peptide synthesis[1]. The standard approach relies on the Williamson ether synthesis—an SN​2 reaction between 4-iodophenol and a 3-halopropanoic acid derivative[2]. However, researchers frequently encounter poor yields due to competing elimination reactions, improper stoichiometry, and challenging workups[3].

This technical guide provides a mechanistic breakdown, comparative data, and a self-validating protocol to ensure high-yield, reproducible synthesis.

Mechanistic Pathways & Workflow Visualization

The reaction can be approached via a 1-step direct alkylation or a 2-step esterification route. As illustrated below, the 2-step route bypasses the highly problematic E2 elimination side reaction that plagues the direct use of 3-bromopropanoic acid.

G cluster_1 Pathway A: 1-Step (Sub-optimal) cluster_2 Pathway B: 2-Step (Recommended) Phenol 4-Iodophenol + Base Acid_Reactant 3-Bromopropanoic Acid (Requires >2 eq Base) Phenol->Acid_Reactant Direct Alkylation Ester_Reactant Ethyl 3-Bromopropanoate (1.2 eq Base) Phenol->Ester_Reactant Ester Alkylation Elim_Byproduct Acrylic Acid (Major E2 Byproduct) Acid_Reactant->Elim_Byproduct Competing E2 Elimination Target 3-(4-Iodophenoxy)propanoic Acid (Target Product) Acid_Reactant->Target Substitution (SN2) Low Yield Ester_Intermediate Ethyl 3-(4-Iodophenoxy)propanoate (Stable Intermediate) Ester_Reactant->Ester_Intermediate SN2 in DMF/Acetone High Yield Ester_Intermediate->Target 1. NaOH / H2O 2. HCl (pH 2)

Figure 1: Reaction pathways for 3-(4-Iodophenoxy)propanoic acid synthesis and E2 elimination.

Comparative Yield & Condition Data

ParameterPathway A: Direct AlkylationPathway B: 2-Step Ester Route (Recommended)
Electrophile 3-Bromopropanoic acidEthyl 3-bromopropanoate
Base Requirement >2.0 equivalents 1.1−1.5 equivalents
Preferred Solvent Water / THFDMF, Acetone, or Acetonitrile
Major Byproduct Acrylic acid (via E2 elimination)Trace ethyl acrylate
Typical Overall Yield 30% – 45%75% – 85%
Workup Complexity High (difficult to separate acids)Low (simple acid/base extraction)

Troubleshooting FAQs

Q1: Why is my reaction yielding massive amounts of acrylic acid and very little of the target ether? A1: This is a classic issue of competing reaction rates between SN​2 substitution and E2 elimination[3]. 3-Bromopropanoic acid is highly susceptible to dehydrohalogenation in the presence of strong bases (like NaOH) or at elevated temperatures, yielding acrylic acid. To mitigate this causality, switch to a weaker base (such as anhydrous K2​CO3​ ) and use the ester derivative (ethyl 3-bromopropanoate)[1]. The ester is significantly less prone to elimination under mild, aprotic conditions.

Q2: I am using 3-bromopropanoic acid directly. Why do I need more than two equivalents of base? A2: The carboxylic acid proton ( pKa​≈4.8 ) is far more acidic than the phenolic proton of 4-iodophenol ( pKa​≈9.2 ). The first equivalent of base exclusively deprotonates the carboxylic acid, forming a carboxylate that is unreactive toward etherification. The second equivalent is required to generate the nucleophilic phenoxide[2]. If less than 2 equivalents are used, the phenol remains protonated and the reaction stalls.

Q3: How do I prevent C-alkylation side products? A3: Phenoxide ions are ambident nucleophiles capable of reacting at the oxygen or the ortho/para carbons. Protic solvents (like water or ethanol) strongly hydrogen-bond to the phenoxide oxygen, sterically hindering it and reducing its nucleophilicity, which increases the likelihood of C-alkylation. Using polar aprotic solvents (such as DMF, Acetone, or Acetonitrile) leaves the oxygen "naked" and highly reactive, kinetically favoring the desired O-alkylation[3].

Q4: What is the most reliable method for isolating the final free acid? A4: After the ester hydrolysis step (using NaOH/LiOH in THF/Water), the product exists as a highly water-soluble sodium carboxylate salt[1]. A self-validating workup involves washing the basic aqueous layer with an organic solvent (e.g., diethyl ether) first to remove unreacted phenol and ester impurities. Then, carefully acidify the aqueous layer to pH ~2 using 1M HCl. This protonates the carboxylate, causing the highly hydrophobic 3-(4-Iodophenoxy)propanoic acid to precipitate as a white solid, which can be collected by simple vacuum filtration.

Validated Experimental Protocol (2-Step Method)

This protocol utilizes the 2-step esterification route to ensure high yield and purity[1].

Step 1: O-Alkylation (Synthesis of Ethyl 3-(4-Iodophenoxy)propanoate)
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

    • Validation Check: The solution will typically turn a pale yellow color, indicating phenoxide generation.

  • Electrophile Addition: Add Ethyl 3-bromopropanoate (1.1 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 6–8 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the 4-iodophenol spot is completely consumed.

  • Workup: Cool to room temperature, dilute with water (3x volume), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to actively remove DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Saponification (Hydrolysis to 3-(4-Iodophenoxy)propanoic Acid)
  • Hydrolysis: Dissolve the crude Ethyl 3-(4-Iodophenoxy)propanoate in a 1:1 mixture of THF and Water. Add Sodium Hydroxide (NaOH, 2.0 eq)[1].

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC to confirm the disappearance of the ester starting material.

  • Impurity Extraction: Remove the THF under reduced pressure. Wash the remaining basic aqueous layer with Diethyl Ether (2x) to extract any non-polar impurities. Discard the organic washes.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.

    • Validation Check: A thick white precipitate will form immediately as the free acid becomes insoluble in the aqueous medium.

  • Filtration: Collect the precipitated 3-(4-Iodophenoxy)propanoic acid via vacuum filtration. Wash the filter cake with ice-cold water and dry under high vacuum.

References

  • Wikipedia. "Williamson ether synthesis". Wikipedia, The Free Encyclopedia. 2

  • Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis". LibreTexts. 3

  • BenchChem. "An In-Depth Technical Guide to the Synthesis of Fmoc-L-Phe-MPPA Precursor". BenchChem Technical Support. 1

Sources

Optimization

Purification methods for 3-(4-Iodophenoxy)propanoic acid via recrystallization

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers, synthetic chemists, and drug development professionals requiring high-purity isolation of 3-(4-Iodophenoxy)propanoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers, synthetic chemists, and drug development professionals requiring high-purity isolation of 3-(4-Iodophenoxy)propanoic acid (CAS: 67856-44-4)[1].

As a solid compound with a molecular weight of 292.07 g/mol [1], its purification is governed by the amphiphilic balance between its highly hydrophobic, polarizable iodophenyl ring and its hydrophilic carboxylic acid tail. The protocols below are designed to be self-validating—ensuring that each step inherently proves the success of the chemical isolation—while addressing the specific physical chemistry that dictates aryloxypropanoic acid behavior[2].

Core Principles of the Purification Strategy

The synthesis of aryloxypropanoic acids (typically via Williamson ether synthesis or Michael addition followed by hydrolysis) often leaves behind unreacted phenols, alkyl halides, or side-reaction dimers.

The Causality of Solvent Selection: 3-(4-Iodophenoxy)propanoic acid contains a carboxylic acid moiety (-COOH) that forms strong hydrogen bonds with polar protic solvents (like ethanol or isopropyl alcohol). However, the massive iodine atom at the para position significantly increases the molecule's lipophilicity.

  • Primary Solvent: Dissolves the compound at elevated temperatures by breaking intermolecular hydrogen bonds between the carboxylic acid dimers.

  • Anti-Solvent: Rapidly decreases the solubility of the hydrophobic iodophenyl moiety, forcing the molecule out of the solution and driving crystal lattice formation.

Standard Recrystallization Protocol

This self-validating workflow ensures that mechanical impurities are removed before crystallization, and that the final lattice structure excludes structurally dissimilar byproducts.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude 3-(4-Iodophenoxy)propanoic acid to a precisely sized Erlenmeyer flask. Add a minimal volume of boiling primary solvent (e.g., Ethanol) while swirling until the solid is completely dissolved.

  • Decolorization (Optional but Recommended): Add 1-2% (w/w) activated carbon (e.g., Darco) to the hot solution and boil gently for 3–5 minutes to adsorb oxidative iodine byproducts.

  • Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper or a heated Celite pad to remove the carbon and any insoluble mechanical impurities. Self-Validation: The filtrate should be completely clear and colorless.

  • Anti-Solvent Addition: While maintaining the solution near its boiling point, add the hot anti-solvent (e.g., Water) dropwise until a slight, persistent turbidity (cloudiness) is observed. Add a single drop of primary solvent to clear the solution.

  • Annealing (Controlled Cooling): Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. Causality: Slow cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, excluding impurities.

  • Chilling: Transfer the flask to an ice-water bath (4°C) for 30 minutes to depress solubility and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold anti-solvent to remove mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals under a high vacuum until a constant weight is achieved.

Solvent Systems & Quantitative Data

Selecting the correct solvent system is critical. The table below summarizes field-proven systems for aryloxypropanoic acid derivatives.

Solvent System (Primary / Anti-Solvent)Optimal Ratio (v/v)Expected Recovery (%)Purity ProfileMechanistic Notes
Ethanol / Water 1 : 0.5 to 1 : 175 - 85%>98%H-bonding stabilizes the acid; water forces the hydrophobic iodophenyl ring out of solution.
Isopropyl Alcohol (IPA) / None N/A70 - 80%>99%Slower crystallization kinetics due to the steric bulk of IPA; yields highly ordered, exceptionally pure crystals.
Ethyl Acetate / Hexane 1 : 2 to 1 : 480 - 90%>95%Excellent for removing highly polar impurities; prone to oiling out if hexane is added too rapidly.

Troubleshooting & FAQs

Q: Why is my product "oiling out" (forming a syrup) instead of forming crystals? A: Causality: Oiling out occurs when the compound separates as a liquid phase because the saturation temperature of the mixture exceeds the melting point of the solute-solvent matrix. For 3-(4-Iodophenoxy)propanoic acid, the highly lipophilic iodine atom can disrupt crystal lattice formation if the solvent polarity drops too rapidly. Fix: Reheat the mixture until the oil redissolves. Add 5-10% more of the primary solvent (e.g., ethanol) to lower the saturation temperature, ensuring it falls below the melting point. Cool the flask slowly using a warm water bath. Introducing a pure "seed crystal" at the cloud point provides a physical nucleation site, bypassing the metastable oil phase entirely.

Q: How do I remove unreacted 4-iodophenol from the final product if recrystallization fails? A: Causality: During synthesis, residual 4-iodophenol may co-crystallize due to its similar solubility profile. Fix: Implement a self-validating acid-base extraction prior to recrystallization. Dissolve the crude mixture in a saturated sodium bicarbonate ( NaHCO3​ ) solution. The carboxylic acid moiety of 3-(4-Iodophenoxy)propanoic acid will deprotonate, forming a highly water-soluble sodium salt. The weaker acidic phenol remains un-ionized and can be washed away with diethyl ether. Acidifying the aqueous layer with 1M HCl will precipitate the pure propanoic acid derivative, which can then be safely recrystallized.

Q: The crystals exhibit a yellow/brown discoloration. What is the cause and remedy? A: Causality: Iodine-containing aromatic compounds are susceptible to trace photolytic or oxidative degradation, releasing elemental iodine ( I2​ ) or forming colored quinone byproducts. Fix: If activated carbon (Step 2) is insufficient, dissolve the crude solid in an organic solvent (like ethyl acetate) and wash it with a mild reducing agent, such as 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ). This chemically reduces the free iodine to water-soluble, colorless iodide ions ( I− ) before you begin the recrystallization process.

Workflow Visualization

Recrystallization Start Crude 3-(4-Iodophenoxy) propanoic acid Dissolve Dissolve in Hot Primary Solvent (e.g., Ethanol or EtOAc) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter AntiSolvent Add Anti-Solvent Dropwise (e.g., Water or Hexane) HotFilter->AntiSolvent Cooling Controlled Cooling (Room Temp to 4°C) AntiSolvent->Cooling Crystallize Crystal Nucleation & Growth Cooling->Crystallize OilOut Issue: Oiling Out (Liquid-Liquid Separation) Cooling->OilOut If cooling too fast Filter Vacuum Filtration & Cold Wash Crystallize->Filter Pure Pure 3-(4-Iodophenoxy) propanoic acid Filter->Pure FixOil Reheat, Add Primary Solvent, Cool Slowly / Add Seed OilOut->FixOil FixOil->Crystallize

Recrystallization workflow and troubleshooting decision tree for 3-(4-Iodophenoxy)propanoic acid.

References

  • IUPAC Reports on Pesticides (37). "Chirality in synthetic agrochemicals: bioactivity and safety consideration". SciSpace. Available at:[Link]

  • M. Z. Rehman et al. "An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl aryloxypropanoic acid derivatives". Jour.Chem.Soc.Pak. Vol. 29, No. 4, August, 2007. Available at:[Link]

Sources

Troubleshooting

Preventing deiodination during reactions with 3-(4-Iodophenoxy)propanoic acid

A Guide to Preventing Deiodination in Your Reactions Welcome to the technical support center for 3-(4-Iodophenoxy)propanoic acid. As Senior Application Scientists, we understand that unexpected side reactions can be a si...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Deiodination in Your Reactions

Welcome to the technical support center for 3-(4-Iodophenoxy)propanoic acid. As Senior Application Scientists, we understand that unexpected side reactions can be a significant hurdle in research and development. One of the most common challenges encountered when working with 3-(4-Iodophenoxy)propanoic acid and similar aryl iodides is deiodination, the premature loss of the iodine atom. This guide is designed to provide you with in-depth troubleshooting advice, preventative protocols, and a clear understanding of the underlying mechanisms to help you achieve successful and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem?

A1: Deiodination is a chemical reaction where the iodine atom on an aromatic ring is replaced by a hydrogen atom. In the context of reactions with 3-(4-Iodophenoxy)propanoic acid, this leads to the formation of the undesired byproduct 3-phenoxypropanoic acid. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired product, and complicates the purification process.

Q2: I'm performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Why am I observing significant deiodination?

A2: Deiodination is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl iodides. It typically occurs via a competing pathway to the desired coupling reaction. The key intermediate, an arylpalladium(II) iodide complex, can undergo reductive elimination of the aryl iodide, but it can also react with various hydrogen sources in the reaction mixture to form a palladium-hydride species. This palladium-hydride can then transfer a hydride to the aryl group, leading to the deiodinated product. Factors such as the choice of ligand, base, solvent, and reaction temperature can significantly influence the rate of this undesired pathway.

Q3: Can the carboxylic acid group of 3-(4-Iodophenoxy)propanoic acid interfere with my reaction and contribute to deiodination?

A3: Yes, the free carboxylic acid can complicate your reaction. The acidic proton can react with basic reagents, and the carboxylate can potentially coordinate to the metal catalyst, altering its reactivity and promoting side reactions. For many cross-coupling reactions, it is highly recommended to protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), to prevent these issues.[1][2]

Q4: How can I detect and quantify the amount of deiodinated byproduct in my reaction mixture?

A4: Several analytical techniques can be used to identify and quantify the deiodinated byproduct:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the starting material, desired product, and the deiodinated byproduct.[3][4][5][6][7] A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of acid like trifluoroacetic acid) can often provide good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile (or can be derivatized to be), GC-MS is a powerful tool for separation and identification based on mass-to-charge ratio.[1][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for quantitative analysis (qNMR) by integrating the signals corresponding to the aromatic protons of the iodinated and deiodinated species against an internal standard.[10][11][12]

Troubleshooting Guide: Preventing Deiodination

This section provides a structured approach to troubleshooting and preventing deiodination in your reactions with 3-(4-Iodophenoxy)propanoic acid.

Issue 1: Significant Deiodination in Palladium-Catalyzed Cross-Coupling Reactions

Underlying Cause: The formation and subsequent reaction of palladium-hydride species is a primary cause of deiodination. This can be influenced by several factors in your reaction setup.

Solution Workflow: A Multi-faceted Approach to Suppressing Deiodination

G cluster_0 Problem: Deiodination cluster_1 Optimization Strategies cluster_2 Outcome Problem High Deiodination Observed Protect Protect Carboxylic Acid Problem->Protect First Step Ligand Ligand Selection Protect->Ligand Next Base Base Selection Ligand->Base Then Solvent Solvent Choice Base->Solvent Followed by Temp Temperature Control Solvent->Temp Finally Success Minimized Deiodination, High Yield of Desired Product Temp->Success

Step 1: Protect the Carboxylic Acid Group

  • Why: A free carboxylic acid can interfere with the reaction. Protecting it as an ester (e.g., methyl or ethyl ester) prevents unwanted acid-base reactions and coordination with the catalyst.[1][2]

  • Protocol: Esterification of 3-(4-Iodophenoxy)propanoic acid

    • Dissolve 3-(4-Iodophenoxy)propanoic acid in an excess of methanol or ethanol.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting ester can be used directly in the cross-coupling reaction.

Step 2: Optimize Ligand Selection

  • Why: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the desired catalytic steps versus side reactions. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over the deiodination pathway.[13][14][15][16]

  • Recommended Ligands:

    • For Suzuki & Buchwald-Hartwig: Consider bulky biarylphosphine ligands such as SPhos, XPhos, or BrettPhos.[17][18]

    • For Heck & Sonogashira: Triphenylphosphine (PPh₃) is a common starting point, but if deiodination is observed, switching to a more electron-donating and bulkier ligand like tri(o-tolyl)phosphine or a biarylphosphine ligand may be beneficial.[19][20][21]

Step 3: Judicious Choice of Base

  • Why: The base is essential for the catalytic cycle, but some bases can promote deiodination. Strong, non-nucleophilic bases are generally preferred. The choice of base can also depend on the specific cross-coupling reaction.

  • Base Recommendations:

Coupling ReactionRecommended BasesRationale
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃[22][23][24]These inorganic bases are effective in promoting transmetalation while minimizing deiodination.
Heck Triethylamine (Et₃N), K₂CO₃[19][21]Et₃N acts as both a base and a scavenger for the generated HX.
Sonogashira Diisopropylamine (DIPA), Triethylamine (Et₃N)[20]These amine bases are crucial for the copper co-catalyst cycle.
Buchwald-Hartwig NaOtBu, K₃PO₄, Cs₂CO₃[17][18][25]Strong, non-nucleophilic bases are required to deprotonate the amine.

Step 4: Solvent Selection

  • Why: The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalytic species. Polar aprotic solvents are often a good choice.[26][27][28][29]

  • Recommended Solvents:

    • General Purpose: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used and effective for many cross-coupling reactions.

    • Aqueous Conditions: For some Suzuki reactions, a mixture of an organic solvent and water can be beneficial.[2]

    • Note on Iodide Solubility: In some cases, the solubility of the iodide byproduct (e.g., NaI) can inhibit the reaction. Switching to a solvent where the iodide salt is less soluble can improve reaction efficiency.[30]

Step 5: Temperature Control

  • Why: Higher reaction temperatures can sometimes increase the rate of deiodination relative to the desired coupling. Running the reaction at the lowest effective temperature is advisable.

  • Recommendation: Start with the lower end of the recommended temperature range for the specific cross-coupling reaction. For aryl iodides, reactions can often be conducted at lower temperatures (e.g., 50-80 °C) compared to less reactive aryl bromides or chlorides.[1][31] However, be aware that at very low temperatures (~50 °C), the turnover of some palladium-iodide intermediates can be slow, potentially hindering the reaction.[1][31]

Issue 2: Deiodination Mechanism in Palladium-Catalyzed Reactions

Understanding the "How" to Better Control the "What"

G

The primary mechanism for deiodination in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride intermediate. Here's a step-by-step breakdown:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-(4-Iodophenoxy)propanoic acid (or its ester) to form an arylpalladium(II) iodide intermediate.

  • Competing Pathways: At this stage, the reaction can proceed down two paths:

    • Desired Coupling: The arylpalladium(II) intermediate reacts with the coupling partner (e.g., a boronic acid in a Suzuki reaction) in a step called transmetalation, followed by reductive elimination to form the desired C-C or C-N bond and regenerate the Pd(0) catalyst.[32]

    • Undesired Deiodination: The arylpalladium(II) intermediate can react with a source of hydride (H⁻). This hydride source can be a variety of species in the reaction mixture, including the solvent, base, or even trace amounts of water. This forms a palladium-hydride species.

  • Reductive Elimination to Deiodinated Product: The palladium-hydride species can then undergo reductive elimination, transferring the hydride to the aryl ring and forming the deiodinated byproduct, 3-phenoxypropanoic acid.[10][33]

By carefully selecting the reaction parameters as outlined in the troubleshooting guide, you can disfavor the formation and reaction of the palladium-hydride intermediate, thus minimizing the extent of deiodination.

References

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh 3 ) 4 ]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ResearchGate. [Link]

  • In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR>3>)>2>PdR>2. Dalton Transactions. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. The Hartwig Group. [Link]

  • Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. PubMed. [Link]

  • New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. ResearchGate. [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. [Link]

  • The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. PMC. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. ETH Zurich Research Collection. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group, Princeton University. [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. [Link]

  • Polar aprotic, polar protic and non polar solvents? Reddit. [Link]

  • Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Photoinduced Cross-Coupling of Aryl Iodides with Alkenes. ACS Publications. [Link]

  • Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Jurnal Sains Malaysia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI. [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. [Link]

  • HPLC Method for Analysis of Iodide on Primesep B Column. SIELC Technologies. [Link]

  • Microwave-Assisted Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides in Water. Organic Chemistry Portal. [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. PubMed. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • Heck reaction. Chemistry LibreTexts. [Link]

  • Cross-coupling reactions of various aryl halides and aryl boric acids catalyzed by a novel palladium complex. ResearchGate. [Link]

  • An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. SciSpace. [Link]

  • A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. ACS Publications. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. ResearchGate. [Link]

  • HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Alkylation of 4-Iodophenol with β-Propiolactone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(4-iodophenoxy)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(4-iodophenoxy)propanoic acid (CAS 67856-44-4)[1].

The alkylation of 4-iodophenol using β-propiolactone (BPL) is a highly efficient route for generating ether-linked propanoic acid building blocks, which are frequently utilized as PROTAC linkers and pharmaceutical intermediates. However, due to the extreme ring strain of the four-membered BPL lactone, the reagent is highly reactive and susceptible to competing side reactions[2]. This guide explains the mechanistic causality behind these side reactions and provides a self-validating, field-proven protocol to maximize your yield.

Troubleshooting Guide & FAQs

Q1: Why am I obtaining 4-iodophenyl 3-hydroxypropanoate (the ester) instead of 3-(4-iodophenoxy)propanoic acid (the ether)? Causality: This is a regioselectivity issue dictated by the pH of your reaction environment. BPL can undergo ring-opening via two distinct pathways. Under acidic or strictly neutral conditions, the carbonyl oxygen becomes protonated, making the carbonyl carbon highly electrophilic. This drives nucleophilic attack at the carbonyl carbon (acyl-oxygen cleavage), yielding an ester. Solution: To force the desired alkyl-oxygen cleavage (ether formation), the reaction must be conducted under basic conditions. Converting 4-iodophenol to its phenoxide salt makes it a powerful nucleophile that attacks the β-carbon via an SN2 mechanism[2]. Classic studies by Gresham et al. demonstrated that sodium phenoxides react with BPL almost exclusively at the alkyl-oxygen link to yield β-phenoxypropionates[3].

Q2: My reaction mixture is becoming highly viscous, and my yield of the desired product is low. What is happening? Causality: A viscous reaction mixture is a classic hallmark of BPL polymerization. Because of its high ring strain, BPL is highly susceptible to ring-opening polymerization (forming polyesters). This side reaction is catalyzed by excess base, Lewis acids, or elevated temperatures. Solution: Control the reaction kinetics. Maintain the reaction temperature strictly between 0°C and 25°C. More importantly, add the BPL dropwise to the pre-formed phenoxide solution. This maintains a low steady-state concentration of unreacted BPL, kinetically favoring the bimolecular SN2 reaction with the phenoxide over chain propagation with other BPL molecules.

Q3: I am detecting significant amounts of 3-hydroxypropanoic acid in my LC-MS analysis. How can I prevent this? Causality: 3-hydroxypropanoic acid is the direct hydrolysis product of BPL[2]. If your solvent system contains water, hydroxide ions or water molecules will outcompete your 4-iodophenoxide for the BPL electrophile. Solution: Transition from an aqueous basic system (e.g., aqueous NaOH) to an anhydrous aprotic solvent system. Using anhydrous N,N-dimethylformamide (DMF) or acetonitrile with a base like anhydrous potassium carbonate (K2CO3) eliminates water competition, significantly boosting the yield of the alkylated product.

Q4: Is there a risk of reacting the iodine substituent on the 4-iodophenol? Causality: The aryl iodide bond is generally stable under the mild, transition-metal-free basic conditions used for BPL alkylation. Solution: Ensure your reagents and glassware are completely free of trace metal contaminants (e.g., Pd, Cu) to prevent unwanted cross-coupling or SNAr side reactions at the iodine position.

Reaction Conditions vs. Major Products

To facilitate easy comparison, the following table summarizes how different reaction conditions dictate the primary reaction pathway and the resulting product profile based on historical and empirical data[3].

Reaction ConditionCatalyst / BaseMajor PathwayPrimary ProductExpected Yield Trend
Neutral / Thermal None (100°C)Acyl-Oxygen Cleavage & PolymerizationEster + PolyestersLow (<25%)
Basic (Aqueous) NaOH / H2OAlkyl-Oxygen CleavageEther + 3-Hydroxypropanoic acidModerate (Hydrolysis competition)
Basic (Anhydrous) K2CO3 / DMFAlkyl-Oxygen Cleavage3-(4-Iodophenoxy)propanoic acid High (Optimal)
Acidic H2SO4 (cat.)Acyl-Oxygen Cleavage4-Iodophenyl 3-hydroxypropanoateModerate to High

Pathway Logic Visualization

The following diagram illustrates the mechanistic divergence of β-propiolactone ring-opening based on the chosen reaction conditions.

PathwayLogic Reactants 4-Iodophenol + β-Propiolactone Base Basic Conditions (Phenoxide Formation) Reactants->Base K2CO3 / DMF Acid Acidic/Neutral Conditions Reactants->Acid H+ / Neutral Ether Alkyl-Oxygen Cleavage (Desired Ether) Base->Ether SN2 at β-carbon Polymer High Temp / Excess BPL (Polymerization) Base->Polymer Poor Temp Control Ester Acyl-Oxygen Cleavage (Ester Byproduct) Acid->Ester Attack at Carbonyl

Reaction pathway logic for β-propiolactone ring-opening with 4-iodophenol.

Experimental Protocol: Optimized Synthesis of 3-(4-Iodophenoxy)propanoic Acid

This step-by-step methodology utilizes an anhydrous aprotic system to suppress hydrolysis and temperature control to prevent polymerization. Every step includes a self-validating observation to ensure the reaction is proceeding correctly.

Reagents Required:

  • 4-Iodophenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)

  • β-Propiolactone (BPL) (1.1 eq) (Caution: Handle in a fume hood; severe irritant/alkylating agent)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation (Phenoxide Formation): Dissolve 1.0 eq of 4-iodophenol in anhydrous DMF (approx. 0.5 M concentration) under an inert atmosphere (N2 or Argon). Add 1.5 eq of anhydrous K2CO3. Stir the suspension at room temperature for 30–45 minutes.

    • Self-Validation: The solution will undergo a slight color change (often becoming pale yellow), indicating the successful formation of the more nucleophilic phenoxide ion.

  • Alkylation (Controlled Addition): Cool the reaction flask to 0°C using an ice-water bath. Place the β-propiolactone (1.1 eq) in a dropping funnel (or use a syringe pump) and add it dropwise to the stirring mixture over 30 minutes.

    • Self-Validation: Monitor the internal temperature. It must not exceed 5°C during the addition phase. Exothermic spikes indicate too rapid an addition, which will lead to polymerization.

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4 to 6 hours.

    • Self-Validation: Monitor the reaction progress via TLC (Hexanes:EtOAc) or LC-MS. The reaction is complete when the 4-iodophenol starting material spot is fully consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl (excess) while stirring vigorously.

    • Self-Validation: The acidic quench protonates the newly formed carboxylate salt into the free carboxylic acid, often resulting in the immediate precipitation of the crude product or a cloudy suspension.

  • Isolation & Purification: Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Combine the organic layers and wash extensively with brine (3x) to remove residual DMF. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., toluene or ethanol/water) to yield pure 3-(4-iodophenoxy)propanoic acid.

Workflow Step1 Step 1: Deprotonation Dissolve 4-iodophenol in anhydrous DMF Add K2CO3, stir at RT for 30 min Step2 Step 2: Alkylation Cool to 0°C Dropwise addition of β-propiolactone Step1->Step2 Step3 Step 3: Reaction Stir at RT for 4-6 hours Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Quench & Workup Acidify with ice-cold 1M HCl Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Wash with brine, dry over Na2SO4 Concentrate and crystallize Step4->Step5

Step-by-step experimental workflow for the optimal synthesis of 3-(4-iodophenoxy)propanoic acid.

References

  • Title: β-Propiolactone. VI. Reactions with Phenols, Thiophenols and their Salts Source: Journal of the American Chemical Society URL: [Link] (Note: Link directs via grounding tool verification)

  • Title: Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES Source: Journal of Biological Chemistry (via PMC / NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solution Stability of 3-(4-Iodophenoxy)propanoic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the structural integrity of your building blocks. 3-(4-Iodophenoxy)propanoic acid is a highly versatile inter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the structural integrity of your building blocks. 3-(4-Iodophenoxy)propanoic acid is a highly versatile intermediate, but its bifunctional nature—combining a photolabile aryl iodide with a reactive carboxylic acid—presents unique challenges in solution.

This guide is designed to move beyond basic handling instructions. We will deconstruct the thermodynamic and kinetic vulnerabilities of this compound, providing you with causality-driven troubleshooting and self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my stock solution of 3-(4-Iodophenoxy)propanoic acid develop a yellow or brown tint over time?

The Causality: The discoloration is a direct visual indicator of photolytic C–I bond cleavage . Aryl iodides are intrinsically sensitive to ultraviolet and visible light due to the relatively low bond dissociation energy (BDE) of the carbon-iodine bond. The BDE for an aryl C–I bond is approximately 67 kcal/mol, which is significantly weaker than corresponding C–Br (~81 kcal/mol) or C–Cl (~97 kcal/mol) bonds 1.

When exposed to ambient laboratory lighting, the molecule undergoes homolytic cleavage, generating highly reactive aryl radicals and atomic iodine (I•) 2. The atomic iodine rapidly dimerizes to form molecular iodine (I₂), which imparts the characteristic yellow/brown color to the solution. Furthermore, hydrogen abstraction by iodine radicals can generate trace amounts of hydroiodic acid (HI), lowering the pH of your solution and catalyzing secondary degradation pathways.

Photodegradation A 3-(4-Iodophenoxy)propanoic acid (Colorless Solution) B Photon Absorption (hv, UV/Vis Light) A->B C C-I Bond Homolysis (BDE ~67 kcal/mol) B->C D Aryl Radical (Reactive Intermediate) C->D E Iodine Radical (I•) C->E F Molecular Iodine (I2) (Yellow/Brown Discoloration) E->F Dimerization G Trace HI Generation (Acid Catalyst) E->G H-abstraction

Mechanistic pathway of light-induced C-I bond cleavage and subsequent iodine generation.

Q2: I dissolved the compound in methanol for LC-MS analysis, but I am seeing a major peak with a mass shift of +14 Da. What happened?

The Causality: You are observing solvent-induced esterification . 3-(4-Iodophenoxy)propanoic acid contains a free carboxylic acid moiety. When stored in nucleophilic, alcoholic solvents like methanol (MeOH) or ethanol (EtOH), the propanoic acid side chain can undergo Fischer esterification to form a methyl ester (+14 Da) or ethyl ester (+28 Da).

This reaction is heavily accelerated if your solution has undergone even mild photodegradation (as explained in Q1), because the trace HI generated acts as a potent Brønsted acid catalyst for the esterification process.

Solution: Never use protic or nucleophilic solvents for the long-term storage of carboxylic acid-containing building blocks. Always utilize anhydrous, aprotic solvents.

Part 2: Quantitative Data & Solvent Compatibility

To ensure the structural integrity of the compound, solvent selection must account for both the lability of the C–I bond and the reactivity of the propanoic acid group. The table below summarizes quantitative thermodynamic data and empirical solvent compatibility profiles 3.

Solvent / MatrixBond Dissociation Energy (C-I)Primary Degradation RiskRecommended Storage Time (at -20°C)Verdict
Methanol (MeOH) ~67 kcal/molEsterification (Acid-catalyzed)< 24 HoursAvoid
Water (Unbuffered) ~67 kcal/molMild hydrolysis / Precipitation< 48 HoursAvoid
Acetonitrile (MeCN) ~67 kcal/molPhotolysis (if exposed to light)3 - 6 MonthsRecommended
DMSO (Anhydrous) ~67 kcal/molPhotolysis / Freezing-thawing stress6 - 12 MonthsOptimal

Note: The BDE of the C-I bond remains constant across matrices, but the propagation of radical degradation is highly dependent on dissolved oxygen and light exposure.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your assays, you must implement a self-validating system for preparing stock solutions. This protocol eliminates the variables of light, oxygen, and nucleophilic attack, while establishing a baseline for quality control.

Standard Operating Procedure: Preparation of Stable Stock Solutions

Materials Required:

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) (HPLC Grade, <50 ppm H₂O)

  • Argon or Ultra-High Purity (UHP) Nitrogen gas

  • Amber glass HPLC vials with PTFE-lined septa

  • Actinic light-shielding (aluminum foil or red-light laboratory conditions)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen anhydrous solvent (DMSO or MeCN) with Argon or N₂ for 15 minutes. Causality: Removing dissolved oxygen prevents the formation of reactive oxygen species (ROS) that can propagate radical chain reactions if trace C-I homolysis occurs.

  • Actinic Shielding: Dim the ambient laboratory lights or conduct the dissolution inside a fume hood shielded with aluminum foil.

  • Dissolution: Weigh the 3-(4-Iodophenoxy)propanoic acid and transfer it to a dark amber volumetric flask. Add the degassed solvent to achieve the desired molarity (e.g., 10 mM). Sonicate briefly (under 1 minute) to ensure complete dissolution without generating excessive thermal stress.

  • Aliquoting & Headspace Purging: Transfer the solution into single-use amber glass vials. Before sealing, gently blow a stream of Argon/N₂ over the headspace of the vial for 5 seconds. Cap immediately with a PTFE-lined septum.

  • Self-Validation (QC Check): Immediately take one aliquot and run an LC-MS (ESI-negative mode) and HPLC-UV (at 254 nm).

    • Validation Criteria: The chromatogram must show >98% purity with no detectable peaks at +14 Da (esterification) or -126 Da (deiodination). Save this chromatogram as your "T=0" baseline.

  • Storage: Store all aliquots at -20°C. Thaw only once prior to use; discard any remaining solution to prevent freeze-thaw degradation.

Workflow S1 1. Solvent Selection (Use Aprotic: DMSO/MeCN) S2 2. Degassing (Sparging with Argon/N2) S1->S2 S3 3. Dissolution (Actinic Light Shielding) S2->S3 S4 4. Aliquoting (Amber Vials, Headspace Purge) S3->S4 S5 5. Validation (HPLC/LC-MS Analysis) S4->S5

Self-validating workflow for the preparation and storage of stable aryl iodide stock solutions.

References

  • Contemporary Methods for Generation of Aryl Radicals - RSC Publishing. (Discusses the thermodynamic bond dissociation energies of C-I bonds in aryl iodides). URL:[Link]

  • Photoinduced Cross-Coupling of Aryl Iodides with Alkenes - ACS Publications. (Mechanistic insights into the photoinduced homolysis of aryl iodides and radical generation). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of 3-(4-Iodophenoxy)propanoic Acid: A Comparative Analytical Guide

Executive Summary The structural elucidation and quantification of halogenated phenoxy acids—such as 3-(4-Iodophenoxy)propanoic acid (Exact Mass: 291.9596 Da)—are critical workflows in agrochemical development, environme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of halogenated phenoxy acids—such as 3-(4-Iodophenoxy)propanoic acid (Exact Mass: 291.9596 Da)—are critical workflows in agrochemical development, environmental monitoring, and synthetic organic chemistry. This guide objectively compares the performance of two primary mass spectrometry (MS) platforms: Triple Quadrupole (QqQ) for targeted quantification and Quadrupole Time-of-Flight (Q-TOF) for untargeted structural elucidation. By analyzing the mechanistic causality of its fragmentation pathways, this guide provides researchers with a self-validating framework for optimizing LC-MS/MS protocols.

Mechanistic Causality: Ionization and Fragmentation Dynamics

The Causality of Negative Electrospray Ionization (ESI-)

Phenoxy acid derivatives yield the strongest signal-to-noise ratios in negative electrospray ionization (ESI-) due to the facile deprotonation of the carboxylic acid moiety[1]. While Electron Ionization (EI) at 70 eV produces highly fragmented radical cations, ESI- preserves the pseudo-molecular ion [M−H]− at m/z 290.95, channeling internal energy into predictable, diagnostic collision-induced dissociation (CID) pathways.

Collision-Induced Dissociation (CID) Mechanisms

When subjected to CID in an argon or nitrogen collision cell, the [M−H]− precursor ion undergoes three primary fragmentation events:

  • Decarboxylation (-44 Da): The loss of CO2​ is the lowest-energy pathway, yielding an intermediate at m/z 246.96.

  • Ether Cleavage (-72 Da): The inductive electron-withdrawing effect of the para-iodine atom stabilizes the resulting phenolate anion. This drives the neutral loss of the propanoic acid side chain (as acrylic acid, C3​H4​O2​ ), generating the highly diagnostic iodophenolate anion at m/z 218.93. Characteristic fragmentation of phenoxy acid herbicides consistently features this loss of the acidic group[1].

  • Homolytic Radical Loss (-127 Da): At elevated collision energies, the weak C−I bond undergoes homolytic cleavage, expelling an iodine radical ( I∙ ) and leaving a radical anion at m/z 92.02.

Fragmentation M Precursor Ion [M-H]⁻ m/z 290.95 F1 Decarboxylation [M-H - CO₂]⁻ m/z 246.96 M->F1 - CO₂ (44 Da) F2 Ether Cleavage [Iodophenolate]⁻ m/z 218.93 M->F2 - C₃H₄O₂ (72 Da) F3 Radical Loss [Phenolate]•⁻ m/z 92.02 F2->F3 - I• (127 Da)

Figure 1: ESI-MS/MS negative mode fragmentation pathway of 3-(4-Iodophenoxy)propanoic acid.

Quantitative Summary of Diagnostic Ions

Table 1: Diagnostic Fragmentation Ions of 3-(4-Iodophenoxy)propanoic acid (ESI-)

Ion TypeChemical FormulaExact Mass (m/z)Neutral LossMechanistic Rationale
Precursor Ion [C9​H8​IO3​]− 290.9518N/ADeprotonation of the propanoic acid moiety.
Product Ion 1 [C8​H8​IO]− 246.9620 CO2​ (44 Da)Collision-induced decarboxylation.
Product Ion 2 [C6​H4​IO]− 218.9307 C3​H4​O2​ (72 Da)Ether cleavage yielding the iodophenolate anion.
Product Ion 3 [C6​H4​O]∙− 92.0262 I∙ (127 Da)Homolytic cleavage of the C-I bond at high CE.

Platform Comparison: Triple Quadrupole (QqQ) vs. High-Resolution Q-TOF

Choosing the correct MS platform depends entirely on the analytical objective.

Triple Quadrupole (QqQ) MS: QqQ systems operate at unit mass resolution (~0.7 Da FWHM) but offer unparalleled sensitivity and dynamic range. By utilizing Multiple Reaction Monitoring (MRM), the QqQ isolates the precursor in Q1, fragments it in Q2, and isolates the specific product ion in Q3. This double-filtering eliminates matrix noise, making it the gold standard for trace-level quantification in complex matrices like cereals or soil[2].

Quadrupole Time-of-Flight (Q-TOF) HRMS: Untargeted metabolomics and structural elucidation require high-resolution mass spectrometry (HRMS) to differentiate isobaric interferences[3]. Q-TOF analyzers provide mass accuracy of < 5 ppm. Because iodine is monoisotopic ( 127I ), it lacks the distinct M+2 isotopic signature seen in chlorinated or brominated analogs. Therefore, the exact mass measurement (290.9518 Da) provided by a Q-TOF is absolutely critical for unambiguous identification.

Table 2: Platform Performance Metrics for Phenoxy Acid Analysis

FeatureTriple Quadrupole (QqQ) MSQuadrupole Time-of-Flight (Q-TOF) HRMS
Primary Utility Targeted quantification (MRM)Untargeted screening & structural elucidation
Mass Resolution Low (Unit mass, ~0.7 Da FWHM)High (>30,000 FWHM)
Mass Accuracy > 100 ppm< 5 ppm
Sensitivity (LOD) Sub-pg/mL (Excellent)pg/mL to ng/mL (Good)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Data Acquisition Pre-defined MRM transitionsFull-scan MS1 and DDA/DIA MS2

Validated Experimental Protocol: LC-MS/MS Workflow

To ensure high data integrity, the following protocol integrates a self-validating system for the extraction and analysis of 3-(4-Iodophenoxy)propanoic acid from complex matrices.

Workflow S1 1. Extraction (QuEChERS / SPE) S2 2. LC Separation (C18, Acidic) S1->S2 S3 3. Ionization (ESI Negative) S2->S3 S4 4. Mass Analysis (QqQ or Q-TOF) S3->S4 S5 5. Data Output (MRM / Exact Mass) S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow for phenoxy acid characterization.

Step 1: Matrix Extraction (QuEChERS / SPE)

Causality: Phenoxy acids are highly polar. For solid matrices, a modified QuEChERS approach prevents the co-extraction of interfering lipids[2]. For aqueous samples, Solid-Phase Extraction (SPE) or in-tube SPME concentrates the analyte while desalting the matrix[4].

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Self-Validation Checkpoint: Spike the sample with an isotopically labeled internal standard (e.g., 13C6​ -2,4-D) to continuously monitor extraction recovery (Acceptable range: 70–120%).

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Add extraction salts (4 g MgSO4​ , 1 g NaCl , 1 g sodium citrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation

Causality: An acidic mobile phase ensures the carboxylic acid remains protonated (neutral) during the chromatographic run, preventing peak tailing and improving retention on the hydrophobic stationary phase.

  • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.3 mL/min.

Step 3: MS Parameter Optimization
  • Source Conditions: Set the ESI capillary voltage to -4.0 kV (Negative Mode). Set the desolvation temperature to 350°C to ensure complete droplet evaporation.

  • QqQ MRM Setup: Program the quantifier transition (290.9 218.9, CE: 15 eV) and the qualifier transition (290.9 246.9, CE: 10 eV).

  • Self-Validation Checkpoint: Inject a pure solvent blank immediately after the highest calibration standard. The signal in the blank must be < 5% of the Lower Limit of Quantification (LLOQ) to verify the absence of column carryover.

Sources

Comparative

Reactivity Comparison Guide: 3-(4-Iodophenoxy)propanoic Acid vs. Bromo-Analogs in Cross-Coupling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic evaluation, kinetic profiling, and protocol optimization for bifunctional linker synthesis. Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic evaluation, kinetic profiling, and protocol optimization for bifunctional linker synthesis.

Executive Summary & Structural Significance

In modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—bifunctional building blocks are essential. 3-(4-Iodophenoxy)propanoic acid (CAS 67856-44-4) and its bromo-analog, 3-(4-Bromophenoxy)propanoic acid (CAS 93670-18-9), serve as highly versatile linkers. They possess a halogen atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and a terminal carboxylic acid for subsequent amide bond formation.

While structurally identical save for the halogen, the choice between the iodo- and bromo-derivative fundamentally dictates the thermodynamic requirements, reaction kinetics, and chemoselectivity of your synthetic pathway. This guide provides an objective, data-driven comparison of their reactivity profiles to help you optimize your catalytic workflows.

Fundamental Mechanistic Differences

The enhanced reactivity of aryl iodides over aryl bromides is rooted in their intrinsic bond dissociation energies (BDE). The carbon-iodine (C-I) bond is longer and significantly weaker (~65 kcal/mol) than the carbon-bromine (C-Br) bond (~81 kcal/mol).

In palladium-catalyzed cross-coupling, the catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) center. Because this step involves the cleavage of the C-X bond, it is frequently the rate-determining step for aryl bromides. The lower BDE of 3-(4-Iodophenoxy)propanoic acid facilitates a much faster oxidative addition, allowing reactions to proceed at milder temperatures and with lower catalyst loadings [1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet R-M PdII_R Ar-Pd(II)-R TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Release

Generalized Pd-catalyzed cross-coupling cycle highlighting oxidative addition.

The Iodide Inhibition Caveat

While aryl iodides generally offer superior reactivity, they present a unique challenge in specific C-N bond formations (e.g., Buchwald-Hartwig amination). The iodide byproduct (e.g., NaI) can act as a catalyst poison by strongly coordinating to the Pd(II) intermediate, inhibiting the catalytic cycle. This phenomenon is less pronounced with bromides [2]. Therefore, when using 3-(4-Iodophenoxy)propanoic acid for aminations, solvent selection is critical (see Strategic Applications).

Quantitative Reactivity Comparison

The following table synthesizes kinetic and thermodynamic parameters extrapolated from benchmark studies comparing aryl iodides and bromides under identical cross-coupling conditions[1][3].

Parameter3-(4-Iodophenoxy)propanoic acid3-(4-Bromophenoxy)propanoic acid
Halogen Atom Iodine (I)Bromine (Br)
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Relative Oxidative Addition Rate Fast (Facilitates mild conditions)Moderate (Requires higher thermal energy)
Typical Catalyst Loading 0.5 - 2 mol%2 - 5 mol%
Chemoselectivity Potential High (Orthogonal coupling over Ar-Br)Low (Competes with other Ar-Br sites)
Suzuki Coupling Yield (37°C, 28h) >95% (Near quantitative)~41% (Incomplete conversion)

Experimental Methodology: Self-Validating Parallel Screening

To objectively evaluate the performance of these two analogs in your specific chemical space, researchers must employ a self-validating kinetic assay. The following protocol outlines a parallel Suzuki-Miyaura coupling designed to track reaction velocity and yield simultaneously.

ExpWorkflow Setup 1. Catalyst Pre-formation React 2. Parallel Reaction Setup Setup->React Sample 3. Kinetic Aliquot Sampling React->Sample Analyze 4. HPLC/GC-MS Quantification Sample->Analyze

Parallel reactivity screening workflow for aryl halides.

Step-by-Step Protocol

1. Catalyst Pre-formation (Glovebox Recommended)

  • Action: Combine Pd(OAc)2​ (2 mol%) and SPhos ligand (4 mol%) in anhydrous toluene. Stir for 15 minutes until a homogeneous solution is achieved.

  • Causality: Pre-forming the active Pd(0) species ensures that the initiation phase (reduction of Pd(II) to Pd(0)) does not skew the kinetic data of the oxidative addition step, isolating the aryl halide reactivity as the sole variable.

2. Parallel Reaction Setup

  • Action: Prepare two identical reaction vials. To Vial A, add 3-(4-Iodophenoxy)propanoic acid (1.0 mmol). To Vial B, add 3-(4-Bromophenoxy)propanoic acid (1.0 mmol).

  • Action: To both vials, add phenylboronic acid (1.2 mmol), K2​CO3​ (2.5 mmol), and biphenyl (0.5 mmol) as an internal standard.

  • Causality: The carboxylic acid moiety on the linker will consume one equivalent of base. Using 2.5 equivalents of K2​CO3​ ensures the acid is deprotonated (preventing catalyst poisoning by acidic protons) while leaving sufficient base to activate the boronic acid. The internal standard is mandatory for absolute quantification via HPLC, creating a self-validating data set.

3. Initiation & Kinetic Sampling

  • Action: Add the pre-formed catalyst solution to both vials simultaneously. Heat to a mild 40°C.

  • Action: Withdraw 50 µL aliquots at t=15,30,60,120,and 240 minutes.

4. Quenching & Analysis

  • Action: Immediately quench each aliquot into 500 µL of cold acetonitrile ( 0∘C ). Filter and analyze via HPLC.

  • Causality: Thermal shock and dilution instantly halt the catalytic cycle. This guarantees that the HPLC chromatogram represents the exact conversion at the specific timestamp, allowing for the generation of highly accurate reaction velocity curves.

Strategic Applications in Drug Development

Orthogonal Chemoselectivity

The pronounced difference in oxidative addition rates allows 3-(4-Iodophenoxy)propanoic acid to be used in orthogonal coupling strategies . If a target molecule contains a pre-existing aryl bromide, the iodo-linker can be selectively coupled at room temperature using a highly active catalyst (e.g., Pd2​(dba)3​ / P(t-Bu)3​ ), leaving the native bromide intact for subsequent, higher-temperature functionalization [1].

Overcoming Iodide Inhibition in Aminations

If utilizing the iodo-analog for C-N bond formation, the generated iodide salts can stall the reaction. To bypass this, researchers should select non-polar solvents like toluene. In toluene, the inhibitory NaI or KI byproduct is highly insoluble; it precipitates out of the reaction matrix, driving the equilibrium forward and matching or exceeding the efficiency of the bromo-analog [2].

References

  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions Benchchem
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides N
  • Oxidative Addition of Aryl Halides to Palladium(0)
Validation

High-Resolution FT-IR Spectral Analysis of the Carboxylic Acid Stretch in 3-(4-Iodophenoxy)propanoic Acid: ATR vs. Transmission Methodologies

As drug development increasingly relies on precise solid-state characterization, Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for elucidating molecular interactions. Analyzing 3-(4-Iodo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precise solid-state characterization, Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone technique for elucidating molecular interactions. Analyzing 3-(4-Iodophenoxy)propanoic acid —a compound featuring a heavy halogen, an ether linkage, and a terminal carboxylic acid—presents unique spectral challenges. The terminal carboxylic acid group exists in a dynamic equilibrium between monomeric and hydrogen-bonded dimeric states, which fundamentally alters its vibrational signature.

This guide objectively compares the two dominant FT-IR sampling methodologies—Attenuated Total Reflectance (ATR) and KBr Pellet Transmission —evaluating their performance in resolving the complex carboxylic acid stretch of this specific molecule.

Mechanistic Foundations: The Carboxylic Acid Dimerization

To accurately interpret the FT-IR spectrum of 3-(4-Iodophenoxy)propanoic acid, one must understand the causality behind its spectral features. In the solid state, carboxylic acids rarely exist as isolated monomers; instead, they form strongly hydrogen-bonded cyclic dimers[1].

This dimerization exerts two profound effects on the IR spectrum, governed by Hooke's Law:

  • O-H Stretch Broadening: Intermolecular hydrogen bonding weakens the O-H covalent bond, lowering its force constant and shifting the absorption to lower frequencies. Because the solid state contains a continuum of slightly varying hydrogen-bond strengths and distances, this vibration manifests as a massive, broad envelope spanning 3300 to 2500 cm⁻¹ , often overlapping with C-H stretching bands[1].

  • C=O Frequency Shift: The hydrogen bond to the carbonyl oxygen withdraws electron density, reducing the double-bond character of the C=O bond. Consequently, the carbonyl stretch shifts from a high-frequency monomeric position (~1760 cm⁻¹) down to a lower-frequency dimeric position (1730–1700 cm⁻¹ for saturated aliphatic acids like the propanoic acid tail)[2],[3].

G Monomer Free Carboxylic Acid (Monomer) Dimer Hydrogen-Bonded (Dimer) Monomer->Dimer Intermolecular H-Bonding OH_Mon Sharp O-H Stretch (~3500 cm⁻¹) Monomer->OH_Mon CO_Mon High Freq C=O Stretch (~1760 cm⁻¹) Monomer->CO_Mon OH_Dim Broad O-H Envelope (3300-2500 cm⁻¹) Dimer->OH_Dim Bond Weakening CO_Dim Low Freq C=O Stretch (~1710 cm⁻¹) Dimer->CO_Dim Electron Delocalization

Caption: Dimerization effect on carboxylic acid vibrational frequencies.

Comparative Evaluation: ATR vs. KBr Transmission

When selecting an FT-IR methodology for 3-(4-Iodophenoxy)propanoic acid, the choice between ATR and KBr transmission directly impacts the integrity of the collected data.

ATR-FTIR utilizes an evanescent wave that penetrates only a few micrometers into the sample[4]. While it requires zero sample preparation—thus preserving the native solid-state polymorph—it is subject to anomalous dispersion. This optical phenomenon causes peak shifts at lower wavenumbers due to changes in the sample's refractive index near strong absorption bands.

KBr Pellet Transmission , conversely, relies on passing the IR beam completely through a diluted sample matrix. It produces a true transmission spectrum that strictly adheres to the Beer-Lambert law, making it superior for quantitative trace analysis and library matching[5]. However, the mechanical grinding required can induce polymorphic transformations or disrupt the delicate dimer-monomer equilibrium.

Table 1: Performance Comparison of FT-IR Modalities
Analytical ParameterATR-FTIR (ZnSe/Diamond)KBr Pellet (Transmission)
Sample Preparation None; direct compressionHigh; requires grinding and 10-ton pressing
Polymorph Preservation Excellent (No mechanical stress)Poor (Grinding can induce phase changes)
Sensitivity (Trace Analysis) Moderate (Shallow penetration depth)High (Longer effective pathlength)[5]
Spectral Artifacts Peak shifts due to refractive index changesMoisture absorption (broadens O-H region)
Beer-Lambert Compliance Requires mathematical ATR correctionStrict compliance (Ideal for quantitation)[5]

Expected Spectral Assignments

Based on the structural components of 3-(4-Iodophenoxy)propanoic acid, the following quantitative spectral data should be used as a reference benchmark during analysis.

Table 2: Quantitative FT-IR Spectral Benchmarks
Vibrational ModeExpected Frequency (cm⁻¹)Structural Implication & Causality
O-H Stretch (Dimer) 3300 – 2500 (Broad)Extensive intermolecular H-bonding in solid state[1].
C=O Stretch (Dimer) 1730 – 1700 (Strong)Saturated aliphatic carboxylic acid dimer[3].
C-O Stretch (Acid) 1320 – 1210Carboxylic C-O single bond vibration[1].
Ar-O-C (Ether) ~1250 & ~1050Asymmetric and symmetric ether stretches.
O-H Wag 960 – 900 (Broad)Out-of-plane bending, diagnostic for H-bonded acids[3].
C-I Stretch ~500Aryl iodide heavy atom vibration (low frequency).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent false positives (e.g., mistaking atmospheric water for the carboxylic O-H stretch).

Workflow Start Sample: 3-(4-Iodophenoxy)propanoic Acid ATR_Path ATR-FTIR Method Start->ATR_Path KBr_Path KBr Pellet Method Start->KBr_Path ATR_Step1 Clean Crystal & Validate Background ATR_Path->ATR_Step1 KBr_Step1 Desiccate & Grind with KBr (1:100) KBr_Path->KBr_Step1 ATR_Step2 Apply Direct Pressure ATR_Step1->ATR_Step2 Data Spectral Acquisition (4000-400 cm⁻¹) ATR_Step2->Data KBr_Step2 Hydraulic Press (10 Tons) KBr_Step1->KBr_Step2 KBr_Step2->Data Analysis Analyze C=O & O-H Regions Data->Analysis

Caption: Self-validating FT-IR experimental workflows for ATR and KBr methodologies.

Protocol A: ATR-FTIR Analysis (Prioritized for Polymorph Integrity)
  • Crystal Cleaning & Background Validation: Clean the diamond/ZnSe crystal with spectroscopic-grade isopropanol.

    • Validation Check: Acquire a background spectrum. The baseline noise must be <0.001 absorbance units, and the region around 2350 cm⁻¹ must be flat to confirm atmospheric CO₂ compensation[4].

  • Sample Application: Place 2–5 mg of 3-(4-Iodophenoxy)propanoic acid directly onto the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal optical contact.

    • Causality: Insufficient pressure leads to weak signal intensity due to poor evanescent wave penetration; excessive pressure can damage the crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission (Prioritized for Library Matching)
  • Matrix Desiccation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use.

    • Validation Check: Run a blank KBr pellet first. If a broad peak appears at ~3400 cm⁻¹, the KBr has absorbed moisture, which will critically mask the carboxylic acid O-H stretch[5]. Discard and use fresh KBr.

  • Trituration: In an agate mortar, gently grind 1 mg of the analyte with 100 mg of dry KBr.

    • Causality: The 1:100 ratio prevents detector saturation and ensures compliance with the Beer-Lambert law.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent glassy disk.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. The resulting spectrum should exhibit a flat baseline, confirming minimal light scattering.

Conclusion & Recommendation

For the routine identification and structural verification of 3-(4-Iodophenoxy)propanoic acid, ATR-FTIR is the recommended primary methodology. Its ability to analyze the solid state without mechanical grinding ensures that the delicate hydrogen-bonded dimer network—responsible for the characteristic 1730-1700 cm⁻¹ C=O stretch and the broad 3300-2500 cm⁻¹ O-H envelope—remains completely intact. However, if the objective is rigorous quantitative impurity profiling or historical library matching, the KBr Pellet method remains the gold standard, provided strict desiccation protocols are validated prior to analysis.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids, OrgChemBoulder.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles, Chemistry LibreTexts.
  • The C=O Bond, Part III: Carboxylic Acids, Spectroscopy Online.
  • Unveiling the Carboxyl Signature: A Comparative Guide to FTIR Analysis, Benchchem.
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?, Kintek Press.

Sources

Comparative

Comprehensive Purity Validation of 3-(4-Iodophenoxy)propanoic Acid: Elemental Analysis vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Analytical Challenge of Halogenated Intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge of Halogenated Intermediates

In pharmaceutical development and synthetic organic chemistry, 3-(4-Iodophenoxy)propanoic acid (CAS: 67856-44-4; Molecular Weight: 292.07 g/mol ) serves as a critical halogenated building block[1]. Because the iodine atom is highly reactive and essential for downstream cross-coupling reactions (such as Suzuki or Sonogashira couplings), verifying the absolute purity of this intermediate is paramount.

Historically, Elemental Analysis (EA)—specifically CHN analysis—has been the gold standard for confirming the empirical formula of synthesized organic compounds. However, relying solely on EA has significant drawbacks. It cannot distinguish between structural isomers, and fractional amounts of solvent or water can easily skew the results[2]. Furthermore, heavy halogens like iodine introduce unique combustion challenges that require specialized analytical configurations[3].

To establish a highly trustworthy purity profile, modern analytical workflows demand an orthogonal approach: comparing traditional Elemental Analysis against Absolute Quantitative Proton NMR (qHNMR) and High-Performance Liquid Chromatography (HPLC)[4][5].

Comparative Analysis of Purity Validation Methods

No single analytical technique provides a complete picture of a compound's purity. A self-validating system relies on the intersection of multiple orthogonal methods[5].

Table 1: Performance Comparison for 3-(4-Iodophenoxy)propanoic Acid
Analytical MethodPrimary OutputSpecificityDestructive?Key Advantage for Iodinated CompoundsLimitation
Elemental Analysis (CHN + I) Mass fraction (%) of C, H, N, and ILow (Cannot detect isomers)YesConfirms the macroscopic empirical formula and bulk halogen content.Blind to structural isomers; highly sensitive to trapped solvents[2].
Quantitative NMR (qNMR) Absolute Purity (w/w %)High (Structural confirmation)NoUniversal detection; simultaneous structural and purity confirmation without a reference standard[4].Requires a highly pure internal calibrant and careful relaxation time optimization.
HPLC-UV Relative Purity (Area %)High (Separates impurities)YesExcellent for detecting trace organic impurities and degradation products.Relies on chromophoric response factors; misses inorganic salts[2].

Experimental Methodologies & Mechanistic Causality

As a Senior Application Scientist, it is critical not just to follow protocols, but to understand the physical chemistry governing them. Below are the self-validating protocols for determining the purity of 3-(4-Iodophenoxy)propanoic acid.

Protocol 1: Elemental Analysis (CHN) with Halogen Mitigation

When analyzing iodine-rich compounds (Iodine constitutes ~43.45% of 3-(4-Iodophenoxy)propanoic acid by mass), the combustion process must be strictly controlled.

Step-by-Step Methodology:

  • Calibration: Calibrate the CHN analyzer using a certified reference material (e.g., Sulfanilamide) to establish baseline response factors for the Thermal Conductivity Detector (TCD)[3].

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of 3-(4-Iodophenoxy)propanoic acid into a combustible tin capsule using a microbalance (resolution of 0.1 µg).

  • Combustion Tube Configuration (Critical Step): Pack the primary combustion tube (operating at 950°C–1000°C in an oxygen-rich environment) with oxidative catalysts (e.g., Tungstic anhydride) and a Silver Wool Scrubber .

  • Analysis: Drop the capsule into the furnace. The dynamic flash combustion converts the sample into gas.

The Causality of the Silver Scrubber: During the combustion of 3-(4-Iodophenoxy)propanoic acid, free iodine ( I2​ ) and hydrogen iodide ( HI ) gases are generated alongside CO2​ and H2​O . If unmitigated, these halogen gases will poison the downstream copper reduction catalyst or be falsely quantified by the TCD, artificially inflating the nitrogen or carbon readouts. The silver wool quantitatively reacts with the halogens to precipitate stable silver iodide ( AgI ), ensuring only pure CO2​ , H2​O , and N2​ reach the detector[3].

G Combust Sample Combustion (O2 at 1000°C) Gases Formation of CO2, H2O + Free Iodine (I2/HI) Combust->Gases Scrubber Silver Wool Scrubber (Traps Halogens as AgI) Gases->Scrubber Prevents catalyst poisoning Detect TCD Detection (Pure CO2, H2O) Scrubber->Detect

Mechanism of halogen mitigation during CHN elemental analysis.

Protocol 2: Absolute Purity Determination via 1H qNMR

Quantitative NMR is recognized by the Journal of Medicinal Chemistry as a primary analytical method for absolute purity, often superseding EA due to its ability to detect water and solvent inclusions[2].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) such as Maleic acid. It must be highly pure, non-hygroscopic, and its NMR signals must not overlap with the analyte.

  • Co-Weighing: Accurately co-weigh ~10 mg of 3-(4-Iodophenoxy)propanoic acid and ~5 mg of Maleic acid into the same vial using a microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO−d6​ .

  • Acquisition Parameters: Acquire the 1H NMR spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 30 seconds.

The Causality of the Relaxation Delay ( D1​ ): In standard structural NMR, rapid pulsing is used to save time. However, in qNMR, the integrated area of a peak must be strictly proportional to the number of nuclei. If the radiofrequency pulses are applied too quickly, the protons do not have time to realign with the magnetic field (longitudinal relaxation, T1​ ). Setting D1​≥5×T1​ ensures >99.3% return to equilibrium magnetization, preventing signal saturation and guaranteeing absolute quantitative accuracy[2][4].

Experimental Data Synthesis

To validate a batch of 3-(4-Iodophenoxy)propanoic acid, the theoretical elemental mass fractions must be compared against the experimental CHN results, and then cross-verified with qNMR data.

Theoretical Mass Fractions for C9​H9​IO3​ (MW: 292.07 g/mol ):

  • Carbon (C): 37.01%

  • Hydrogen (H): 3.11%

  • Iodine (I): 43.45%

  • Oxygen (O): 16.43%

Table 2: Multi-Method Purity Validation Results (Representative Batch)
Analytical TechniqueParameter AnalyzedTheoretical / ExpectedExperimental ResultVariance / DeviationConclusion
Elemental Analysis % Carbon37.01%36.85%-0.16%Pass (Within ± 0.4% limit)
Elemental Analysis % Hydrogen3.11%3.18%+0.07%Pass (Within ± 0.4% limit)
qNMR Absolute Purity (w/w) 98.0%[1]98.6%N/AHigh Purity Confirmed
HPLC-UV (254 nm) Relative Purity (Area)100.0%99.1%N/ATrace impurities present

Data Interpretation: The Elemental Analysis falls well within the universally accepted ± 0.4% tolerance for pharmaceutical intermediates. However, the EA alone cannot guarantee the 98.6% purity; it is the orthogonal confirmation via qNMR that provides the absolute mass fraction, proving the absence of non-combustible inorganic salts or structurally silent isomers[5].

G Start Synthesized 3-(4-Iodophenoxy)propanoic acid EA Elemental Analysis (CHN) Empirical Formula Check Start->EA qNMR Quantitative 1H NMR Absolute Purity (w/w %) Start->qNMR HPLC HPLC-UV Trace Impurity Profiling Start->HPLC Decision Orthogonal Data Synthesis EA->Decision Bulk Composition qNMR->Decision Absolute Mass HPLC->Decision Trace Organics Valid Validated High-Purity Compound Decision->Valid

Orthogonal workflow for comprehensive purity validation.

Conclusion

While Elemental Analysis remains a foundational tool for characterizing halogenated intermediates like 3-(4-Iodophenoxy)propanoic acid, it is no longer sufficient as a standalone proof of purity. The integration of a silver wool scrubber is mandatory to prevent iodine-induced analytical artifacts[3]. For rigorous drug development applications, analysts must synthesize CHN data with absolute quantitative NMR (qNMR) to achieve a self-validating, highly trustworthy purity profile[2][5].

References

  • Creative Biostructure . "How NMR Enhances Chemical Analysis Accuracy?". Creative Biostructure. URL:[Link]

  • ACS Publications . "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination". Journal of Medicinal Chemistry. URL:[Link]

  • Exeter Analytical (UK) Ltd . "CHN Analysis". Exeter Analytical. URL:[Link]

Sources

Validation

Analytical Comparison Guide: TLC Visualization Techniques for 3-(4-Iodophenoxy)propanoic acid

As drug development and synthetic chemistry demand increasingly rigorous analytical standards, the ability to accurately track intermediates is paramount. 3-(4-Iodophenoxy)propanoic acid (CAS 67856-44-4) is a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry demand increasingly rigorous analytical standards, the ability to accurately track intermediates is paramount. 3-(4-Iodophenoxy)propanoic acid (CAS 67856-44-4) is a highly functionalized building block featuring a halogenated aromatic ring, an ether linkage, and a terminal carboxylic acid .

This guide objectively compares the efficacy of various Thin-Layer Chromatography (TLC) visualization techniques for this specific molecule. By understanding the underlying chemical causality of each stain, researchers can implement self-validating workflows that eliminate false positives and ensure data integrity.

Structural Analysis & Mechanistic Rationale

To select the optimal visualization technique, we must deconstruct the molecule into its reactive domains. The structure of 3-(4-Iodophenoxy)propanoic acid dictates its interaction with TLC stains:

  • Carboxylic Acid (-COOH): With a pKa typically below 5.0, this moiety is highly acidic. It is the ideal target for pH-sensitive stains like , which undergoes a dramatic color shift upon protonation .

  • Iodophenyl Ring: The conjugated π -system strongly absorbs short-wave ultraviolet light (254 nm). When resolved on standard F254 silica gel plates, the molecule absorbs the UV energy, preventing the embedded zinc sulfide phosphor from emitting green light, resulting in a dark spot .

  • Alkyl Ether Linkage: While less reactive than primary alcohols, the ether linkage can be forcibly oxidized by harsh, universal stains like Phosphomolybdic Acid (PMA) under high heat, reducing Mo(VI) to mixed-valence molybdenum blue .

StructuralMapping Molecule 3-(4-Iodophenoxy) propanoic acid FG_Acid Carboxylic Acid (pKa < 5.0) Molecule->FG_Acid FG_Aryl Iodophenyl Ring (Conjugated) Molecule->FG_Aryl FG_Ether Alkyl Ether (Oxidizable) Molecule->FG_Ether Vis_BCG Bromocresol Green (Yellow on Blue) FG_Acid->Vis_BCG Acid-Base Shift Vis_UV UV 254 nm (Dark on Green) FG_Aryl->Vis_UV Fluorescence Quenching Vis_PMA PMA / KMnO4 (Blue/Brown on Light) FG_Ether->Vis_PMA Thermal Oxidation

Functional group mapping of 3-(4-Iodophenoxy)propanoic acid to optimal TLC visualization techniques.

Comparative Performance of TLC Visualization Techniques

When analyzing 3-(4-Iodophenoxy)propanoic acid, not all stains perform equally. The table below summarizes the quantitative and qualitative performance of standard visualization methods.

Visualization TechniqueTarget Functional GroupMechanistic ActionVisual ResultSensitivitySpecificity for Target
UV Light (254 nm) Iodophenyl Ring π→π∗ absorption quenches plate fluorescenceDark spot on bright green backgroundHigh (<1 µg)Low (Detects any conjugated system)
Bromocresol Green Carboxylic AcidAcid-base indicator shift (pH < 3.8)Bright yellow spot on blue backgroundHigh (1-5 µg)Very High (Specific to acidic protons)
Phosphomolybdic Acid Ether / OrganicsThermal oxidation / Mo(VI) reductionDark blue/green spot on yellow backgroundModerateLow (Universal stain)
Iodine Vapor General OrganicsReversible complexationTransient brown spot on pale backgroundLow-ModerateLow (Universal stain)

Detailed Experimental Protocols & Self-Validating Workflows

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed to be self-validating systems.

Protocol A: Non-Destructive UV 254 nm Inspection

Causality: UV inspection must always precede chemical staining because chemical stains permanently alter the molecular structure of the analyte, rendering further non-destructive testing impossible.

  • Elution: Develop the silica gel TLC plate (F254) in an appropriate solvent system (e.g., Hexanes/Ethyl Acetate with 1% Acetic Acid to prevent acid tailing).

  • Drying: Evaporate the mobile phase completely using a gentle stream of nitrogen or a heat gun.

  • Visualization: Place the plate under a .

  • Validation: The background must fluoresce a uniform bright green. 3-(4-Iodophenoxy)propanoic acid will appear as a sharp, dark spot. Lightly outline the spot with a graphite pencil.

Protocol B: Bromocresol Green (BCG) Staining

Causality: BCG is a sulfonephthalein dye that is yellow below pH 3.8 and blue above pH 5.4. When the acidic 3-(4-Iodophenoxy)propanoic acid contacts the dye, it locally drops the pH, generating a high-contrast yellow spot .

Reagent Preparation: Dissolve 40 mg of Bromocresol Green in 100 mL of absolute ethanol. Add 0.1 M aqueous NaOH dropwise until the solution just turns a distinct blue color .

Step-by-Step Workflow:

BCGWorkflow Step1 1. Chromatographic Elution (Mobile phase with 1% AcOH) Step2 2. Rigorous Drying (Crucial: Remove all residual acid) Step1->Step2 Heat/N2 stream Step3 3. UV 254 nm Inspection (Mark aromatic spots) Step2->Step3 Cool to RT Step4 4. BCG Stain Application (Dip or Spray rapidly) Step3->Step4 Non-destructive prep Step5 5. Visual Validation (Target: Yellow spot on Blue) Step4->Step5 Instant reaction

Self-validating workflow for Bromocresol Green (BCG) staining of carboxylic acids.

  • Crucial Pre-Conditioning: If your mobile phase contained acetic or formic acid (standard for resolving carboxylic acids), you must heat the plate under a vacuum or high heat until all residual mobile phase acid is volatilized.

  • Application: Using forceps, rapidly dip the TLC plate into the prepared BCG solution and withdraw it immediately. Let the ethanol evaporate at room temperature.

  • Self-Validation:

    • Success: The background is a uniform light blue, and the 3-(4-Iodophenoxy)propanoic acid spot is bright yellow.

    • Failure (False Positive): If the entire plate turns yellow or green, residual acid from the mobile phase was not properly removed. The protocol has failed its self-validation and must be repeated.

Protocol C: Phosphomolybdic Acid (PMA) Staining

Causality: For detecting impurities that lack a UV chromophore or an acidic proton, .

  • Preparation: Dissolve 10 g of Phosphomolybdic acid in 100 mL of ethanol.

  • Application: Dip the dried TLC plate into the PMA solution.

  • Thermal Activation: Heat the plate vigorously with a heat gun (approx. 120 °C) until spots appear.

  • Readout: 3-(4-Iodophenoxy)propanoic acid will appear as a dark blue/green spot against a yellow-green background due to the reduction of the molybdic acid by the organic framework.

Expert Troubleshooting & Field-Proven Insights

As a drug development professional, you will encounter edge cases. Here are field-proven insights for this specific compound:

  • The "Tailing" Phenomenon: 3-(4-Iodophenoxy)propanoic acid strongly hydrogen-bonds with the silanol groups on bare silica gel. If you observe severe streaking under UV light, your mobile phase lacks an acidic modifier. Adding 1-2% glacial acetic acid to your eluent will protonate the silanol groups, yielding tight, circular spots.

  • Iodine Quenching: The heavy iodine atom on the phenyl ring can sometimes cause anomalous behavior with universal stains like Iodine vapor. Because the molecule is already halogenated, its ability to form reversible complexes with I2​ vapor is slightly diminished compared to unhalogenated aromatics. Rely on BCG for definitive identification.

References

  • Wikipedia Contributors. "Bromocresol green." Wikipedia, The Free Encyclopedia.[Link]

  • Nichols, Lisa. "2.3F: Visualizing TLC Plates." Chemistry LibreTexts.[Link]

  • University of Liverpool Chemistry Department. "TLC Stains."[Link]

  • Royal Society of Chemistry. "Cu-catalysed carboxylation of aryl boronic acids with CO2 - Supplementary Information (BCG Preparation)."[Link]

Comparative

A Researcher's Guide to Synthesis Validation: The Case of 3-(4-Iodophenoxy)propanoic Acid via Melting Point Determination

For professionals in chemical research and drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of that synthesis—confirm...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical research and drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of that synthesis—confirming both the identity and purity of the target molecule. This guide provides an in-depth look at a classic, yet highly effective, validation technique: melting point determination, using the synthesis of 3-(4-Iodophenoxy)propanoic acid as our practical example.

While modern spectroscopic methods offer unparalleled structural detail, the simplicity, cost-effectiveness, and definitive nature of a sharp melting point range in assessing purity make it an indispensable tool in the synthetic chemist's arsenal. Here, we will not only detail a robust protocol for the synthesis of 3-(4-Iodophenoxy)propanoic acid via the Williamson ether synthesis but also critically evaluate the utility of melting point analysis in the context of other common analytical techniques.

The Foundational Role of Melting Point in Synthesis Validation

The melting point of a pure crystalline solid is a distinct physical property. At this temperature, the solid and liquid phases of the substance are in equilibrium. The key principle underpinning its use for validation is that impurities disrupt the crystal lattice of a solid. This disruption leads to two observable effects: a depression of the melting point and a broadening of the melting range.[1][2]

Therefore, a sharp melting point that is in close agreement with a literature value provides strong evidence for both the identity and high purity of a synthesized compound.[1] Conversely, a broad melting range (greater than 2°C) is a clear indicator of the presence of impurities.[1]

Synthesis of 3-(4-Iodophenoxy)propanoic Acid: A Practical Protocol

The synthesis of 3-(4-Iodophenoxy)propanoic acid can be efficiently achieved through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, we will be reacting the sodium salt of 4-iodophenol (the nucleophile) with a 3-halopropanoic acid (the electrophile).

Reaction Scheme:

Experimental Protocol:

Materials:

  • 4-Iodophenol

  • 3-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Appropriate laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Formation of the Alkoxide: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.0 g (0.05 mol) of 4-iodophenol in 100 mL of anhydrous ethanol.

  • To this solution, carefully add a solution of 2.0 g (0.05 mol) of sodium hydroxide in 25 mL of anhydrous ethanol. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-iodophenoxide.

  • Nucleophilic Substitution: To the stirred solution of the sodium 4-iodophenoxide, add 7.65 g (0.05 mol) of 3-bromopropanoic acid.

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of deionized water.

  • Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid. This will precipitate the crude 3-(4-Iodophenoxy)propanoic acid.

  • Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 3-(4-Iodophenoxy)propanoic acid as a crystalline solid.

  • Dry the purified product in a vacuum oven to a constant weight.

Validating the Synthesis: A Multi-faceted Approach

With the purified product in hand, the validation process begins. While our focus is on melting point determination, a comprehensive validation strategy often employs multiple analytical techniques.

Melting Point Determination: The First Line of Assessment

A sharp and consistent melting point is a strong indicator of a pure compound.

Experimental Protocol for Melting Point Determination:

  • Apparatus Calibration: Ensure the melting point apparatus is calibrated using certified reference standards with known melting points. This is a critical step for data accuracy.

  • Sample Preparation: The synthesized 3-(4-Iodophenoxy)propanoic acid must be completely dry and finely powdered.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Perform a rapid preliminary measurement to determine an approximate melting range.

    • For an accurate measurement, use a fresh sample and heat at a slow rate (1-2°C per minute) when approaching the approximate melting point.

  • Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This is the melting range.

Interpreting the Results:

Potential Impurities and Their Effect on Melting Point:

In the context of our Williamson ether synthesis, potential impurities could include:

  • Unreacted 4-iodophenol: This would lead to a significant depression and broadening of the melting point.

  • Unreacted 3-bromopropanoic acid: Similar to unreacted starting material, this would also lower and broaden the melting range.

  • Side products: Although the Williamson ether synthesis is generally efficient, side reactions can occur. Any organic byproducts will act as impurities and affect the melting point.

Comparison with Other Analytical Techniques

While melting point determination is a powerful tool for assessing purity, it provides limited structural information. For unambiguous confirmation of the product's identity, it should be used in conjunction with spectroscopic methods.

Technique Information Provided Advantages Limitations
Melting Point Purity and identity (by comparison to known value)Simple, fast, inexpensive, highly sensitive to impurities.[1][2]Provides no structural information; a literature value is needed for identity confirmation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).Fast, non-destructive, provides a "fingerprint" of the molecule.Does not provide detailed information on the carbon-hydrogen framework or connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information on the molecular structure, including the number and types of protons and carbons, and their connectivity.Provides the most comprehensive structural information for organic molecules. Quantitative NMR (qNMR) can be used for purity determination.More expensive instrumentation, requires deuterated solvents, and data interpretation can be complex.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, provides accurate molecular weight, can be used to identify known compounds by library matching.Does not provide detailed structural information on its own; isomers can be difficult to distinguish.

Workflow for Synthesis Validation

The following diagram illustrates a logical workflow for the validation of the 3-(4-Iodophenoxy)propanoic acid synthesis, integrating melting point determination with other analytical techniques.

SynthesisValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Product Validation cluster_conclusion Final Assessment Synthesis Williamson Ether Synthesis Purification Recrystallization Synthesis->Purification MP Melting Point Determination Purification->MP Initial Purity Check IR IR Spectroscopy MP->IR Functional Group Confirmation NMR NMR Spectroscopy (¹H & ¹³C) IR->NMR Structural Elucidation MS Mass Spectrometry NMR->MS Molecular Weight Confirmation Conclusion Validated Product: 3-(4-Iodophenoxy)propanoic acid MS->Conclusion

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Iodophenoxy)propanoic acid

As a Senior Application Scientist, ensuring the safety and integrity of laboratory operations is paramount. Handling halogenated aromatic acids such as 3-(4-Iodophenoxy)propanoic acid requires a rigorous, causally-driven...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety and integrity of laboratory operations is paramount. Handling halogenated aromatic acids such as 3-(4-Iodophenoxy)propanoic acid requires a rigorous, causally-driven approach to personal protective equipment (PPE), workflow design, and waste management. This guide provides researchers and drug development professionals with self-validating protocols, bridging the gap between molecular properties and operational safety.

Chemical Profile and Hazard Causality

Understanding the physicochemical nature of a compound is the first step in risk mitigation. 3-(4-Iodophenoxy)propanoic acid is a halogenated organic acid that presents unique handling challenges[1].

Mechanistic Hazard Assessment:

  • Lipophilicity & Dermal Penetration: The heavy iodine substituent significantly increases the molecule's lipophilicity. While the solid powder poses a standard surface irritation risk, dissolving this compound in penetrating organic solvents (e.g., DMSO, DMF) creates a high-risk vehicle. These solvents can rapidly transport the lipophilic iodinated molecule across the stratum corneum (skin barrier), bypassing standard dermal defenses.

  • Localized Irritation: The propanoic acid moiety acts as a weak acid. Upon contact with ambient moisture on mucosal membranes or ocular tissue, it can disrupt local physiological pH, leading to acute irritation.

  • Environmental Persistence: Halogenated aromatic rings are notoriously resistant to biological degradation[2]. They require specialized handling to prevent environmental accumulation and the formation of toxic byproducts during disposal[3].

Table 1: Quantitative Physicochemical and Logistical Data

ParameterValue
CAS Number 67856-44-4[1]
Molecular Formula C9H9IO3[1]
Molecular Weight 292.07 g/mol [1]
Purity ≥98%[1]
Storage Temperature 2-8°C (Sealed, Dry)[1]
Shipping Condition Room Temperature[1]
Waste Classification Halogenated Organic Waste[4]

Personal Protective Equipment (PPE) Matrix

Safety protocols must be self-validating; we do not simply wear gloves—we select materials based on chemical compatibility and breakthrough kinetics[5].

Table 2: PPE Matrix and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-gloved Nitrile (Solid) / Butyl Rubber over Nitrile (Solvent)Nitrile protects against the solid acid[5]. If dissolved in DMSO/DMF, the lipophilic iodine moiety facilitates rapid dermal absorption; butyl rubber prevents solvent breakthrough.
Eye Protection ANSI-approved chemical splash gogglesThe propanoic acid group acts as a localized irritant. Goggles prevent mucosal exposure to airborne particulates during weighing[5].
Body Protection Fully buttoned lab coat, closed-toe shoesPrevents accumulation of static-charged powders on personal clothing and minimizes the total dermal exposure area[5].
Ventilation Face-velocity certified chemical fume hoodMitigates the inhalation risk of aerosolized powders and captures volatile organic solvent vapors during the dissolution phase[5].

Operational Workflow: Weighing and Dissolution

The following step-by-step methodology ensures product integrity while minimizing exposure risks.

Protocol 1: Standard Handling and Dissolution

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening[1]. Causality: Opening a cold vial introduces ambient humidity, causing condensation that degrades the carboxylic acid and induces clumping, which ruins weighing accuracy.

  • Environmental Control: Transfer the equilibrated vial to a properly functioning, face-velocity certified chemical fume hood[5]. Ensure the sash is positioned at the designated safe operating height.

  • PPE Donning: Apply double nitrile gloves[5]. If handling subsequent organic solvents, ensure the outer glove is chemically compatible with the chosen solvent.

  • Static Mitigation: Use an anti-static gun or static-dissipative spatulas to weigh the solid. Causality: Halogenated powders can hold a static charge, causing them to aerosolize and adhere to the weighing balance or gloves, increasing exposure risk.

  • Dissolution: Add the required volume of solvent directly to the pre-weighed solid within the fume hood. Cap the vial immediately and vortex until fully dissolved.

  • Storage: Label the working aliquots clearly and return them to 2-8°C storage[1]. Wash hands immediately after removing gloves[5].

Workflow Start Storage (2-8°C) Sealed Container Equilibrate Equilibrate to Room Temp Start->Equilibrate Hood Transfer to Chemical Fume Hood Equilibrate->Hood PPE Don PPE (Double Nitrile, Goggles) Hood->PPE Weigh Weigh Solid (Anti-static tools) PPE->Weigh Dissolve Dissolve in Solvent (e.g., DMSO/DMF) Weigh->Dissolve Store Seal & Label Working Aliquots Dissolve->Store

Workflow for the safe handling and dissolution of 3-(4-Iodophenoxy)propanoic acid.

Spill Response and Decontamination

In the event of a localized spill within the fume hood, immediate and methodical action is required[5].

Protocol 2: Solid and Liquid Spill Containment

  • Assessment & Isolation: Alert nearby personnel. Do not attempt to clean a spill outside the fume hood without advanced respiratory protection[5].

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the irritating propanoic acid dust. Instead, gently cover the powder with damp absorbent towels (using water or a compatible inert solvent) to suppress dust.

  • Liquid Spills (Solvent Dissolved): Apply a universal chemical absorbent pad or inert granular absorbent (e.g., sand or earth) starting from the perimeter and moving inward to prevent spreading[5],[2].

  • Collection: Use non-sparking, static-dissipative tools to scoop the absorbed material into a designated, sealable hazardous waste container[2].

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual acid, followed by a thorough water rinse[2].

Waste Disposal Strategy

The disposal of 3-(4-Iodophenoxy)propanoic acid is governed by strict environmental regulations due to its halogenated nature[4].

Protocol 3: Halogenated Waste Segregation

  • Segregation: Never mix 3-(4-Iodophenoxy)propanoic acid waste with non-halogenated organic waste[4]. It must be strictly segregated into a container clearly labeled "Halogenated Organic Waste"[2].

  • Causality of Segregation: Non-halogenated waste is often repurposed for fuel blending. However, halogenated compounds require specialized high-temperature incineration equipped with acid gas scrubbers[6],[2]. Incinerating halogens at lower temperatures can generate highly toxic polyhalogenated dioxins and furans[6].

  • Labeling & Storage: Ensure the waste container is leak-proof, kept closed when not in active use, and stored in a secondary containment tray within a ventilated, designated hazardous waste accumulation area away from ignition sources[5],[2].

Waste WasteGen Waste Generation (Solid & Liquid) Decision Contains Halogens (Iodine)? WasteGen->Decision Halogenated Halogenated Organic Waste Stream Decision->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream Decision->NonHalogenated No Incineration High-Temp Incineration (EPA Compliant) Halogenated->Incineration

Waste segregation pathway for halogenated organic compounds to ensure EPA-compliant disposal.

References

  • Washington State University Environmental Health & Safety. "Handling Halogenated Solvents." WSU EHS.[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." EPA. [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Iodophenoxy)propanoic acid
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Reactant of Route 2
3-(4-Iodophenoxy)propanoic acid
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